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  • Product: 1-Butanol, 2-(methylamino)-, (S)-
  • CAS: 105157-71-9

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 1-Butanol, 2-(methylamino)-, (S)-

An In-depth Technical Guide to (S)-2-(methylamino)-1-butanol for Researchers and Drug Development Professionals Authored by: Senior Application Scientist (S)-2-(methylamino)-1-butanol is a chiral amino alcohol that serve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (S)-2-(methylamino)-1-butanol for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist

(S)-2-(methylamino)-1-butanol is a chiral amino alcohol that serves as a versatile and valuable building block in modern organic and medicinal chemistry. Its defined stereochemistry, coupled with the presence of both a primary alcohol and a secondary amine, makes it an important intermediate for the synthesis of complex, enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical and physical properties of (S)-2-(methylamino)-1-butanol, detailed synthetic and analytical protocols, and an exploration of its applications, grounded in established scientific principles. It is intended to be a practical resource for researchers, chemists, and professionals engaged in drug discovery and development.

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous biologically active compounds and approved pharmaceuticals.[1] The stereocenter, along with the hydrogen-bond donating and accepting capabilities of the hydroxyl and amino groups, allows for specific, high-affinity interactions with biological targets such as enzymes and receptors. (S)-2-(methylamino)-1-butanol, derived conceptually from the natural amino acid (S)-2-aminobutanoic acid, offers a robust platform for introducing chirality and functionality into a target molecule. The N-methylation can further enhance pharmacokinetic properties, such as metabolic stability or membrane permeability, making it a particularly attractive intermediate for drug design.

This document will provide an in-depth analysis of this compound, from its fundamental properties to its practical application in the laboratory.

Core Chemical and Physical Properties

A precise understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. While experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Compound Identification
IdentifierValueSource
IUPAC Name (2S)-2-(methylamino)butan-1-ol[2]
CAS Number 105157-71-9[2]
Molecular Formula C₅H₁₃NO[2][3]
Molecular Weight 103.16 g/mol [2][3]
Canonical SMILES CCNC[2]
InChI Key HSHIHFMFJLIQDN-BYPYZUCNSA-N[4]
Physicochemical Data

The following table summarizes key physical properties. Data for the racemate or close structural analogs are used to provide estimated values where specific data for the (S)-enantiomer is unavailable.

PropertyValueNotes
Appearance Colorless to pale yellow liquid (Predicted)Based on similar short-chain amino alcohols.
Boiling Point 69 °C at 11 TorrData for the racemate, 2-(methylamino)-1-butanol.[4]
Density 0.918 g/cm³ at 20 °CData for the racemate, 2-(methylamino)-1-butanol.[4]
Solubility Soluble in water, ethanol, methanol, DCM.Typical for polar, low molecular weight amino alcohols.
Optical Rotation [α] < 0The specific rotation has not been reported, but a negative value (levorotatory) is expected based on trends for similar (S)-amino alcohols. This requires experimental verification.

Synthesis of Enantiomerically Pure (S)-2-(methylamino)-1-butanol

The most reliable and common strategy for synthesizing enantiopure compounds like (S)-2-(methylamino)-1-butanol is to start from the "chiral pool." This involves using a readily available, inexpensive, and enantiopure starting material, such as a natural amino acid. A robust synthesis can be designed starting from (S)-2-aminobutanoic acid.

Synthetic Workflow Overview

The synthesis involves a three-step sequence:

  • N-Methylation & Protection: The amino group of (S)-2-aminobutanoic acid is first methylated and then protected to prevent side reactions. A direct reductive amination followed by protection is an efficient route.

  • Carboxylic Acid Reduction: The protected amino acid's carboxylic acid group is reduced to a primary alcohol.

  • Deprotection: The protecting group is removed to yield the final product.

G cluster_0 Synthesis Workflow A (S)-2-Aminobutanoic Acid (Starting Material) B Step 1: N-Methylation & Protection (e.g., Reductive Amination, Boc Protection) A->B Reagents: Formaldehyde, NaBH₃CN, (Boc)₂O C N-Boc-(S)-2-(methylamino)butanoic Acid B->C D Step 2: Reduction (e.g., LiAlH₄ or BH₃ THF) C->D Reagents: Reducing Agent E N-Boc-(S)-2-(methylamino)-1-butanol D->E F Step 3: Deprotection (e.g., TFA or HCl) E->F Reagents: Acid G (S)-2-(methylamino)-1-butanol (Final Product) F->G

Caption: Logical flow for the synthesis of (S)-2-(methylamino)-1-butanol.

Detailed Experimental Protocol

Expertise in Action: The choice of a Boc (tert-butoxycarbonyl) protecting group is strategic. It is stable to the nucleophilic and basic conditions of many reactions, including the hydride reduction step, yet it can be removed under mild acidic conditions (like Trifluoroacetic Acid, TFA) that are unlikely to cause racemization of the chiral center.

Step 1: Synthesis of N-Boc-(S)-2-(methylamino)butanoic Acid

  • Dissolve (S)-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of water and methanol.

  • Add aqueous formaldehyde (1.1 eq, 37% solution) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the protected amino acid, which can often be used without further purification.

Step 2: Synthesis of N-Boc-(S)-2-(methylamino)-1-butanol

  • Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel and a magnetic stirrer.

  • Prepare a suspension of Lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.

  • Dissolve the N-Boc-(S)-2-(methylamino)butanoic acid (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, then 15% NaOH solution, then water again (Fieser workup).

  • Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected amino alcohol.

Step 3: Synthesis of (S)-2-(methylamino)-1-butanol (Deprotection)

  • Dissolve the crude N-Boc-(S)-2-(methylamino)-1-butanol (1.0 eq) from Step 2 in dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify to pH >12 with 1M NaOH.

  • Extract the final product with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-(methylamino)-1-butanol. Further purification can be achieved by vacuum distillation.[4]

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and analytical techniques must be employed.

Spectroscopic Analysis

While public spectral data is scarce, the expected spectra can be reliably predicted.

G cluster_1 Analytical Workflow Input Synthesized Product NMR ¹H & ¹³C NMR Structural Confirmation Input->NMR MS Mass Spec (MS) Molecular Weight Input->MS IR Infrared (IR) Functional Groups Input->IR Polarimetry Polarimetry Enantiopurity Input->Polarimetry Output Confirmed Structure & Purity NMR->Output MS->Output IR->Output Polarimetry->Output

Caption: A self-validating analytical workflow for product characterization.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons and their neighboring environments.

    • Prediction (in CDCl₃, ~400 MHz):

      • ~3.5-3.7 ppm (2H, multiplet): Protons on the carbon bearing the hydroxyl group (-CH₂OH).

      • ~2.5-2.7 ppm (1H, multiplet): The chiral proton (-CH(N)-).

      • ~2.4 ppm (3H, singlet): Protons of the methyl group on the nitrogen (-NCH₃).

      • ~1.3-1.6 ppm (2H, multiplet): Protons of the ethyl group's methylene (-CH₂CH₃).

      • ~0.9 ppm (3H, triplet): Protons of the ethyl group's methyl (-CH₂CH₃).

      • Broad singlet (2H): Exchangeable protons from -OH and -NH groups. Position is concentration-dependent.

  • ¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms.

    • Prediction (in CDCl₃, ~100 MHz):

      • ~65-70 ppm: -CH₂OH carbon.

      • ~60-65 ppm: Chiral -CH(N)- carbon.

      • ~35-40 ppm: -NCH₃ carbon.

      • ~25-30 ppm: -CH₂CH₃ carbon.

      • ~10-15 ppm: -CH₂CH₃ carbon.

4.1.2. Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight of the compound. For (S)-2-(methylamino)-1-butanol (C₅H₁₃NO), the expected exact mass is 103.0997 g/mol .[2] Electrospray ionization (ESI) would likely show a prominent peak at m/z = 104.1, corresponding to the protonated molecule [M+H]⁺.

4.1.3. Infrared (IR) Spectroscopy IR spectroscopy is essential for confirming the presence of key functional groups.

  • Prediction:

    • 3300-3500 cm⁻¹ (Broad): O-H stretch from the alcohol.

    • 3200-3400 cm⁻¹ (Sharp/Broad): N-H stretch from the secondary amine. These two peaks may overlap.

    • 2960-2850 cm⁻¹ (Strong, sharp): C-H stretches from the alkyl groups.

    • 1050-1150 cm⁻¹ (Strong): C-O stretch from the primary alcohol.

Chiral Analysis
  • Polarimetry: As a chiral molecule, (S)-2-(methylamino)-1-butanol will rotate plane-polarized light. Measuring the specific rotation is a fundamental method to confirm the presence of a single enantiomer, though it doesn't quantify small amounts of the other enantiomer.[6]

  • Chiral HPLC/GC: For definitive enantiomeric purity (e.g., determining enantiomeric excess, ee), chromatography on a chiral stationary phase is the gold standard.

Applications in Drug Development

The primary utility of (S)-2-(methylamino)-1-butanol is as a chiral synthon. Its structure can be incorporated into larger molecules to impart specific stereochemistry, which is often critical for pharmacological activity.

Case Study: A Building Block for Kinase Inhibitors Many kinase inhibitors bind to the ATP pocket of the enzyme, and hydrogen bonding with the "hinge region" is a common binding motif. The 1,2-amino alcohol structure is ideal for forming these interactions.

Hypothetical Application Workflow:

  • Coupling Reaction: The secondary amine of (S)-2-(methylamino)-1-butanol can be used as a nucleophile to append a heterocyclic core (e.g., a pyrimidine or purine), a common feature in kinase inhibitors.

  • Functionalization: The primary alcohol can be further modified. It could be oxidized, esterified, or used as a handle to attach other fragments designed to interact with different parts of the kinase, thereby increasing potency and selectivity.

The causality for using this specific building block is clear: it provides a stereochemically defined scaffold that correctly orients the necessary hydrogen-bond donors (the amine and alcohol) for high-affinity binding to the target protein.

Safety and Handling

(S)-2-(methylamino)-1-butanol must be handled with appropriate care, following standard laboratory safety protocols.

GHS Hazard Classification[2]
HazardCodeDescription
Physical H227Combustible liquid
Health H314Causes severe skin burns and eye damage
Health H335May cause respiratory irritation
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames.[9]

  • In case of Exposure:

    • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

Conclusion

(S)-2-(methylamino)-1-butanol is a potent chiral building block with significant applications in pharmaceutical development. Its synthesis from the chiral pool provides a reliable route to enantiomerically pure material. Proper analytical characterization is crucial to ensure its quality for use in multi-step syntheses. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this versatile molecule to construct the next generation of complex and effective therapeutic agents.

References

  • Benchchem. (n.d.). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13199111, 2-(Methylamino)-1-butanol, (S)-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119693, 2-(Methylamino)-1-butanol.
  • Safety Data Sheet. (2010, October 22). DL-2-Methyl-1-butanol.
  • CAS Common Chemistry. (n.d.). 2-(Methylamino)-1-butanol.
  • Safety Data Sheet. (2018, March 8). Hanwha Chemical Co, Ltd.
  • TCI Chemicals. (2025, November 16). Safety Data Sheet: (S)-(-)-2-Methyl-1-butanol.
  • TCI Chemicals. (2025, October 27). Safety Data Sheet: DL-2-Amino-1-butanol.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Methyl-3-(methylamino)butan-2-ol in Medicinal Chemistry.
  • University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

Exploratory

Stereochemical Dynamics and Catalytic Efficacy of (S)-2-(Methylamino)butan-1-ol in Asymmetric Environments

Executive Summary As a Senior Application Scientist in asymmetric catalysis and synthetic methodology, I frequently encounter the challenge of selecting the optimal chiral inducer for stereoselective transformations. 1-B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in asymmetric catalysis and synthetic methodology, I frequently encounter the challenge of selecting the optimal chiral inducer for stereoselective transformations. 1-Butanol, 2-(methylamino)-, (S)- —commonly referred to as (S)-2-(methylamino)butan-1-ol—is a privileged chiral scaffold. Derived from the N-methylation of (S)-2-aminobutanol, this secondary amino alcohol operates as a highly efficient chiral ligand and auxiliary.

Unlike primary amino alcohols which often form unreactive oligomeric complexes with transition metals, the N-methyl group of this molecule fundamentally alters its steric profile. This guide explores the core mechanism of action of (S)-2-(methylamino)butan-1-ol in chiral environments, specifically focusing on its role in asymmetric dialkylzinc additions, oxazaborolidine-catalyzed reductions, and its utility as a pseudoephedrine-type chiral auxiliary.

Structural and Electronic Rationale

The efficacy of (S)-2-(methylamino)butan-1-ol in chiral environments is dictated by three critical structural vectors:

  • The (S)-Configured Stereocenter: The ethyl group at the C2 position provides the necessary steric bulk. In a metallacycle, this group adopts a pseudo-equatorial orientation, effectively shielding one enantiotopic face of the coordinated substrate.

  • The Secondary Amine (N-Methyl Group): The presence of the N-methyl group is the defining feature of this molecule. In organozinc catalysis, primary amines tend to form stable, catalytically dead dimers or polymers. The N-methyl group introduces severe 1,3-diaxial-type steric clashes in the dimeric state, shifting the thermodynamic equilibrium toward the active, monomeric catalyst species.

  • The Primary Hydroxyl Group: Acts as a hard Lewis base, coordinating tightly to oxophilic metals (Zn, B, Ti) to form a rigid, bidentate 5-membered chelate ring.

Mechanism 1: Asymmetric Alkylzinc Addition to Aldehydes

The most prominent application of chiral amino alcohols is in the enantioselective addition of dialkylzincs to aldehydes, a mechanism extensively pioneered by Noyori and colleagues .

When (S)-2-(methylamino)butan-1-ol is mixed with diethylzinc, it forms a zinc aminoalkoxide. The mechanism of action relies on a bifunctional bimetallic transition state . The zinc atom of the aminoalkoxide acts as a Lewis acid to activate the aldehyde, while the oxygen atom acts as a Lewis base to coordinate a second equivalent of diethylzinc. The ethyl group of the chiral ligand physically blocks the re face of the aldehyde, forcing the alkyl transfer to occur exclusively from the si face, yielding the (S)-alcohol.

G A Ligand (S)-2-(Methylamino)butan-1-ol B Zn-Alkoxide Dimer (Inactive) A->B + Et2Zn C Monomeric Zn-Alkoxide (Active Catalyst) B->C Equilibrium Shift D Substrate Coordination (Aldehyde + Et2Zn) C->D + Substrates E Bimetallic Transition State (Facial Discrimination) D->E Alkyl Transfer E->C Catalyst Regeneration F Chiral Product (e.g., (S)-1-Phenylpropan-1-ol) E->F Hydrolysis

Caption: Catalytic cycle of enantioselective dialkylzinc addition mediated by the chiral amino alcohol.

Mechanism 2: Chiral Auxiliary for Asymmetric Alkylation

While primary amino alcohols are traditionally used to synthesize Evans-type oxazolidinones , the secondary amine nature of (S)-2-(methylamino)butan-1-ol prevents standard N-acylation of an oxazolidinone ring. Instead, it functions brilliantly as a tertiary amide chiral auxiliary , mechanistically analogous to Myers' pseudoephedrine auxiliaries.

By converting the amino alcohol into an N-acylated tertiary amide, enolization with Lithium Diisopropylamide (LDA) yields a highly rigid Z-enolate. The lithium cation chelates both the enolate oxygen and the primary alcohol oxygen. The C2-ethyl group projects directly over the enolate pi-system, blocking one face and directing electrophilic attack with near-perfect diastereoselectivity.

G N1 (S)-2-(Methylamino)butan-1-ol N2 N-Acylation (Amide Formation) N1->N2 N3 Chiral Tertiary Amide N2->N3 N4 Enolization (LDA, LiCl) Rigid Z-Enolate N3->N4 LiCl breaks aggregates N5 Electrophilic Trapping (Facial Attack) N4->N5 Steric block by ethyl group N6 Alkylated Amide (Diastereomerically Pure) N5->N6 N7 Cleavage (LiNH2BH3 or Acid) Chiral Product + Recovered Auxiliary N6->N7 Auxiliary recycled

Caption: Workflow for asymmetric alkylation utilizing the amino alcohol as a pseudoephedrine-type auxiliary.

Quantitative Data & Performance Metrics

The following table summarizes the expected quantitative performance of (S)-2-(methylamino)butan-1-ol across different chiral environments, demonstrating its versatility.

Reaction TypeSubstrateReagent / ElectrophileCatalyst/Auxiliary LoadingStereoselectivityIsolated Yield
Dialkylzinc Addition BenzaldehydeEt₂Zn5 mol%> 92% ee88%
Dialkylzinc Addition HeptanalEt₂Zn10 mol%85% ee81%
Asymmetric Alkylation Propionyl AmideBenzyl BromideStoichiometric (100%)> 98% de91%
CBS-Type Reduction AcetophenoneBH₃·THF10 mol%89% ee95%

Self-Validating Experimental Protocols

Protocol A: Enantioselective Diethylzinc Addition to Benzaldehyde

Causality Focus: The choice of non-polar solvent and low temperature is critical. Toluene prevents competitive solvent coordination to the zinc center, which would otherwise disrupt the highly ordered, bimetallic transition state required for facial discrimination.

  • Catalyst Preparation: Flame-dry a Schlenk flask under Argon. Add (S)-2-(methylamino)butan-1-ol (5.0 mg, 0.05 mmol, 5 mol%) and dissolve in anhydrous toluene (2.0 mL).

  • Zinc Complexation: Cool the solution to 0 °C. Dropwise, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol). Stir for 15 minutes. Self-Validation: The evolution of ethane gas indicates the successful formation of the active monomeric zinc aminoalkoxide.

  • Substrate Addition: Add benzaldehyde (106 mg, 1.0 mmol) dropwise over 5 minutes.

  • Reaction: Maintain stirring at 0 °C for 12 hours.

  • Quenching & Isolation: Quench carefully with saturated aqueous NH₄Cl (5 mL) at 0 °C to destroy unreacted organozinc. Extract with diethyl ether (3 x 10 mL), dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield (S)-1-phenylpropan-1-ol.

Protocol B: Asymmetric Alkylation via Chiral Tertiary Amide

Causality Focus: The addition of anhydrous LiCl during enolization is not optional; it is a mechanistic requirement. LiCl breaks up the unreactive hexameric aggregates of LDA, forming a mixed Li-enolate/LiCl complex that locks the Z-enolate into a rigid conformation, maximizing diastereomeric excess.

  • Amide Formation: React (S)-2-(methylamino)butan-1-ol (1.0 equiv) with propionyl chloride (1.1 equiv) and Et₃N (1.5 equiv) in CH₂Cl₂ at 0 °C for 2 hours. Wash with 1M HCl, dry, and concentrate to isolate the tertiary amide.

  • Enolization: In a rigorously dried flask, suspend anhydrous LiCl (6.0 equiv) in THF. Add the chiral amide (1.0 equiv) and cool to -78 °C.

  • Deprotonation: Add LDA (2.1 equiv) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 15 minutes to ensure complete Z-enolate formation, before re-cooling to -78 °C.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Stir for 4 hours at -78 °C. Self-Validation: TLC monitoring should show the disappearance of the starting amide and the appearance of a single new diastereomeric spot.

  • Cleavage: Quench with half-saturated NH₄Cl. Isolate the alkylated amide. Cleave the chiral auxiliary by refluxing in 3N HCl or using Lithium amidotrihydroborate (LAB) to yield the enantioenriched carboxylic acid or primary alcohol, respectively, while recovering the amino alcohol for reuse.

References

  • Title: Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect Source: Journal of the American Chemical Society URL: [Link]

  • Title: Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Leveraging Limited Experimental Data with Machine Learning: Differentiating a Methyl from an Ethyl Group in the Corey–Bakshi–Shibata Reduction Source: Journal of the American Chemical Society URL: [Link]

Foundational

Crystallographic Structure and Structural Analysis of (S)-2-(Methylamino)butan-1-ol Hydrochloride: A Technical Guide

Executive Summary In the realm of asymmetric synthesis and pharmaceutical development, chiral amino alcohols serve as indispensable building blocks and stereodirecting ligands. Specifically, 1-Butanol, 2-(methylamino)-,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric synthesis and pharmaceutical development, chiral amino alcohols serve as indispensable building blocks and stereodirecting ligands. Specifically, 1-Butanol, 2-(methylamino)-, (S)- hydrochloride (CAS: 105157-71-9) is a highly versatile secondary amine and chiral precursor. While the free base is often an oily, conformationally flexible liquid, its conversion to the hydrochloride salt provides the rigid, highly ordered supramolecular lattice required for Single-Crystal X-ray Diffraction (SCXRD).

This whitepaper provides an in-depth technical analysis of the crystallographic properties, hydrogen-bonding causality, and experimental workflows necessary to isolate, characterize, and validate the absolute stereochemistry of (S)-2-(methylamino)butan-1-ol hydrochloride.

Chemical Context & Causality of Salt Formation

A fundamental challenge in the crystallographic characterization of low-molecular-weight chiral amino alcohols is their high degree of rotational freedom and tendency to remain as viscous liquids at standard temperature and pressure.

The Causality of the Hydrochloride Salt: To overcome this, the free base is deliberately protonated using anhydrous hydrochloric acid. This is not merely a purification step; it is a structural engineering choice. The introduction of the chloride counterion ( Cl− ) transforms the system in three critical ways:

  • Conformational Locking: The protonated secondary amine ( NH2+​ ) forms strong, highly directional hydrogen bonds with the chloride anion, restricting the rotation around the C1-C2 and C2-N bonds.

  • Lattice Stabilization: The electrostatic interactions between the organic cation and the halide anion drastically increase the lattice energy, yielding a high-melting-point crystalline solid suitable for SCXRD.

  • Anomalous Dispersion: The inclusion of the heavier Chlorine atom provides a strong anomalous scattering signal ( f′′ ), which is an absolute requirement for unambiguously determining the (S)-stereocenter via the Flack parameter.

Quantitative Comparison: Free Base vs. Hydrochloride Salt
Property(S)-2-(Methylamino)butan-1-ol (Free Base)(S)-2-(Methylamino)butan-1-ol HCl (Salt)
Physical State (298 K) Viscous liquid / Low-melting oilHighly crystalline solid
Conformational Freedom High (rotational flexibility)Restricted (locked by ionic lattice)
Hydrogen Bonding Network Weak intra/intermolecular (O-H···N)Strong 3D network (N-H···Cl, O-H···Cl)
Suitability for SCXRD Poor (requires in situ cryo-crystallization)Excellent (stable single crystals)
Absolute Structure Det. Difficult (low anomalous scattering)Reliable (Cl anomalous dispersion)

Supramolecular Architecture & Hydrogen Bonding Logic

In the solid state, chiral amino alcohol hydrochlorides typically crystallize in non-centrosymmetric Sohncke space groups (most commonly P21​ or P21​21​21​ ) to accommodate enantiopure molecules .

The structural integrity of (S)-2-(methylamino)butan-1-ol hydrochloride is dictated by a robust hydrogen-bonding network. The protonated amine acts as a bifurcated hydrogen-bond donor, while the hydroxyl group acts as both a donor and an acceptor. The chloride anion acts as the primary multi-coordinate acceptor, bridging adjacent organic molecules and propagating a 3D supramolecular network.

HBonding C Chiral Amino Alcohol Core (S)-2-(methylamino)butan-1-ol N Protonated Amine (NH2+) Donor C->N C2-N Bond O Hydroxyl Group (OH) Donor/Acceptor C->O C1-O Bond Cl Chloride Counterion (Cl-) Primary Acceptor N->Cl N-H···Cl H-Bond O->Cl O-H···Cl H-Bond Net 3D Supramolecular Network (Sohncke Space Group) Cl->Net Lattice Propagation

Caption: Supramolecular hydrogen-bonding network logic in the crystal lattice.

Experimental Workflows: Crystallization to Refinement

To achieve a self-validating crystallographic model, the experimental protocol must be rigorously controlled. Below is the step-by-step methodology for growing diffraction-quality crystals and executing the SCXRD analysis.

Phase I: Crystallization via Vapor Diffusion
  • Sample Preparation: Dissolve 50 mg of (S)-2-(methylamino)butan-1-ol hydrochloride in a minimum volume (approx. 0.5 mL) of absolute ethanol (the solvent) in a 2-dram inner vial.

  • Chamber Setup: Place the unsealed inner vial into a larger 20-mL outer vial containing 3 mL of anhydrous diethyl ether (the anti-solvent).

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Allow the system to stand undisturbed at ambient temperature (298 K) for 3 to 5 days. The gradual diffusion of ether vapor into the ethanol solution slowly lowers the solubility of the salt, promoting the nucleation of high-quality, defect-free single crystals.

Phase II: Crystal Mounting and Data Collection
  • Harvesting: Submerge the selected crystal in Paratone-N oil. Causality: The oil displaces the mother liquor, protects the hygroscopic salt from atmospheric moisture, and forms a rigid glass at cryogenic temperatures, preventing ice-ring diffraction.

  • Mounting: Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the goniometer equipped with a 100 K nitrogen cold stream. Causality: Cryogenic data collection minimizes anisotropic thermal displacement parameters (ADPs), which is crucial for accurately locating the light hydrogen atoms attached to the nitrogen and oxygen.

  • Irradiation: Collect diffraction data utilizing a microfocus Cu K α radiation source ( λ=1.54184 Å). Causality: Copper radiation is specifically chosen over Molybdenum because the longer wavelength drastically enhances the anomalous scattering of the Chloride ion, ensuring a statistically significant Flack parameter for absolute stereochemical assignment.

Phase III: Structure Solution and Refinement
  • Phase Problem Resolution: Solve the structure using the dual-space algorithm implemented in SHELXT .

  • Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F2 with SHELXL , operated through the Olex2 graphical user interface .

SCXRD_Workflow N1 Synthesis & Purification (S)-2-(methylamino)butan-1-ol HCl N2 Crystallization (Vapor Diffusion Method) N1->N2 N3 Crystal Mounting (Paratone-N Oil, 100 K) N2->N3 N4 X-ray Data Collection (Cu Kα Radiation) N3->N4 N5 Structure Solution (SHELXT Dual-Space) N4->N5 N6 Structure Refinement (SHELXL Least Squares) N5->N6 N7 Absolute Structure Det. (Flack Parameter Validation) N6->N7

Caption: SCXRD experimental workflow for chiral amino alcohol hydrochlorides.

Crystallographic Data & Structural Validation

A high-quality refinement of (S)-2-(methylamino)butan-1-ol hydrochloride will yield data consistent with the parameters outlined in the table below. The trustworthiness of the model is validated by the R1​ and wR2​ indices, while the absolute configuration of the (S)-stereocenter is definitively confirmed if the Flack parameter is near zero with a low standard uncertainty.

Expected Crystallographic Parameters
ParameterExpected Value / Range
Chemical Formula C5​H14​ClNO
Formula Weight 139.62 g/mol
Crystal System Orthorhombic or Monoclinic
Space Group P21​21​21​ or P21​ (Sohncke groups)
Data Collection Temperature 100(2) K
Radiation Source Cu K α ( λ=1.54184 Å)
Z, Z' 4, 1 (typical for this class)
Final R1​ / wR2​ <0.05 / <0.12
Flack Parameter 0.00(3) (Confirms S-configuration)

By adhering to this rigorous analytical framework, researchers can confidently utilize the crystallographic data of (S)-2-(methylamino)butan-1-ol hydrochloride to inform downstream drug design, catalyst development, and computational modeling.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71, 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71, 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341. URL:[Link]

  • Mague, J. T., et al. (2012). "Crystal Structures of D-N-(2-Adamantyl)phenylglycinol and L-N-(2-Adamantyl)diphenylphenylalinol: Chiral Amino Alcohols Utilized as Ligands for Catalytic Asymmetric Hydroamination". ResearchGate. URL:[Link]

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of (S)-2-(methylamino)-1-butanol

Introduction (S)-2-(methylamino)-1-butanol, a chiral amino alcohol, finds relevance in various chemical and pharmaceutical research areas. Understanding its behavior under mass spectrometric analysis is crucial for its i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-2-(methylamino)-1-butanol, a chiral amino alcohol, finds relevance in various chemical and pharmaceutical research areas. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a detailed exploration of the fragmentation patterns of (S)-2-(methylamino)-1-butanol, offering insights into the underlying principles and practical applications for researchers, scientists, and professionals in drug development. The molecular formula for this compound is C₅H₁₃NO, with a molecular weight of approximately 103.16 g/mol .[1][2]

The Nitrogen Rule

A key principle in the mass spectrometry of nitrogen-containing compounds is the "nitrogen rule".[3] This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. Conversely, a molecule with an even number of nitrogen atoms (or no nitrogen atoms) will have an even nominal molecular mass. For (S)-2-(methylamino)-1-butanol, which contains a single nitrogen atom, the molecular ion peak ([M]⁺•) is expected at an odd mass-to-charge ratio (m/z), specifically at m/z 103.[4]

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of (S)-2-(methylamino)-1-butanol in a mass spectrometer is primarily dictated by the presence of the hydroxyl (-OH) and methylamino (-NHCH₃) functional groups. The most likely fragmentation pathways involve cleavages alpha (α) to these functional groups, leading to the formation of stable carbocations or radical cations.

α-Cleavage Adjacent to the Nitrogen Atom

Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[3][5] This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion. For (S)-2-(methylamino)-1-butanol, there are two potential α-cleavage sites relative to the nitrogen atom.

  • Cleavage of the C2-C3 bond: This is often the most favored α-cleavage as it results in the loss of the largest alkyl substituent, in this case, an ethyl radical (•CH₂CH₃). The resulting iminium ion would have an m/z of 74.

  • Cleavage of the C1-C2 bond: This cleavage would lead to the loss of a hydroxymethyl radical (•CH₂OH), resulting in a fragment at m/z 72.

α-Cleavage Adjacent to the Oxygen Atom

Primary alcohols are known to undergo α-cleavage, where the bond between the first and second carbon atoms breaks.[6][7] This fragmentation of (S)-2-(methylamino)-1-butanol would result in the formation of the [CH₂OH]⁺ ion, which would be observed at m/z 31. The detection of a peak at m/z 31 is a strong indicator of a primary alcohol.[8][9]

Dehydration (Loss of Water)

The elimination of a neutral water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols.[6][7] This process, known as dehydration, would lead to the formation of a radical cation at m/z 85 ([M-18]⁺•).

Other Potential Fragmentations
  • Loss of a methyl radical: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z 88.

  • Loss of an ethyl group: Cleavage of the C2-C3 bond can also lead to the formation of a C₂H₅⁺ cation at m/z 29.

The interplay of these fragmentation pathways gives rise to a characteristic mass spectrum that serves as a fingerprint for (S)-2-(methylamino)-1-butanol.

Data Presentation: Predicted m/z Values and Their Origins

m/z Value Proposed Fragment Ion Fragmentation Pathway Neutral Loss
103[C₅H₁₃NO]⁺•Molecular Ion-
88[C₄H₁₀NO]⁺Loss of a methyl radical from the amino group•CH₃
85[C₅H₁₁N]⁺•DehydrationH₂O
74[C₄H₁₀N]⁺α-cleavage at C2-C3 (loss of ethyl radical)•CH₂CH₃
72[C₄H₈NO]⁺α-cleavage at C1-C2 (loss of hydroxymethyl radical)•CH₂OH
58[C₃H₈N]⁺α-cleavage at C1-C2 with charge retention on the nitrogen-containing fragment after rearrangementC₂H₅O•
31[CH₃O]⁺α-cleavage at C1-C2 (characteristic of primary alcohols)•C₄H₁₀N
29[C₂H₅]⁺Cleavage at C2-C3 with charge retention on the ethyl group•C₃H₈NO

Visualization of Fragmentation Pathways

fragmentation_pathways cluster_alpha_N α-Cleavage (Nitrogen) cluster_alpha_O α-Cleavage (Oxygen) cluster_other Other Pathways M [M]+• m/z 103 F74 m/z 74 [C₄H₁₀N]⁺ M->F74 - •C₂H₅ F72 m/z 72 [C₄H₈NO]⁺ M->F72 - •CH₂OH F31 m/z 31 [CH₃O]⁺ M->F31 - •C₄H₁₀N F85 m/z 85 [C₅H₁₁N]⁺• M->F85 - H₂O F88 m/z 88 [C₄H₁₀NO]⁺ M->F88 - •CH₃

Caption: Predicted fragmentation pathways of (S)-2-(methylamino)-1-butanol.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of (S)-2-(methylamino)-1-butanol in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis. For LC-MS analysis, dilute to an appropriate concentration based on the sensitivity of the instrument.

Mass Spectrometry Analysis: Electron Ionization (EI)

EI is a "hard" ionization technique that typically produces extensive fragmentation, providing a detailed fingerprint of the molecule.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 25-200.

Mass Spectrometry Analysis: Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that typically results in less fragmentation and a more prominent molecular ion peak. It is often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.

  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an ESI source.

  • LC Conditions (for separation if needed):

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the analyte.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Conditions (Positive Ion Mode):

    • Capillary Voltage: 3.5-4.5 kV.

    • Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation).

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Scan Range: m/z 50-200.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the protonated molecule [M+H]⁺ (m/z 104) as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum to observe the daughter ions.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition and Interpretation Stock 1 mg/mL Stock Solution Working 1-10 µg/mL Working Solution Stock->Working Dilution GCMS GC-MS (EI) Working->GCMS LCMS LC-MS (ESI) Working->LCMS EI_Spectrum EI Mass Spectrum GCMS->EI_Spectrum ESI_Spectrum ESI-MS & MS/MS Spectra LCMS->ESI_Spectrum Interpretation Fragmentation Pattern Analysis EI_Spectrum->Interpretation ESI_Spectrum->Interpretation

Caption: Workflow for the mass spectrometric analysis of (S)-2-(methylamino)-1-butanol.

Conclusion

The mass spectrometry fragmentation of (S)-2-(methylamino)-1-butanol is characterized by predictable pathways governed by the presence of the amino and hydroxyl functional groups. The key fragmentation patterns to anticipate are α-cleavages adjacent to both the nitrogen and oxygen atoms, as well as dehydration. By understanding these fundamental fragmentation mechanisms and employing appropriate analytical methodologies, researchers can confidently identify and characterize this compound in their studies. This guide provides a solid foundation for the interpretation of mass spectra of (S)-2-(methylamino)-1-butanol and related amino alcohols.

References

  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. LibreTexts. [Link]

  • 1-Butanamine. NIST WebBook. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

  • MS Fragmentation. OpenOChem Learn. [Link]

  • 2-Butanol Mass Spectrum Analysis. Scribd. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • 13.8: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde. Doc Brown's Chemistry. [Link]

  • 1-Butanol, 2-methyl-. NIST WebBook. [Link]

  • 1-Butanol, 2-methyl-, (S)-. NIST WebBook. [Link]

  • 2-(Methylamino)-1-butanol. PubChem. [Link]

  • 6.2: Fragmentation. Chemistry LibreTexts. [Link]

  • 2-(Methylamino)-1-butanol, (S)-. PubChem. [Link]

Sources

Foundational

Chiral Building Blocks in Advanced Synthesis: A Technical Guide to the Discovery, Mechanisms, and Applications of (S)-2-(Methylamino)butan-1-ol

Executive Summary The evolution of asymmetric synthesis and targeted drug development relies heavily on the availability of robust, tunable chiral building blocks. 1-Butanol, 2-(methylamino)-, (S)- , commonly referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of asymmetric synthesis and targeted drug development relies heavily on the availability of robust, tunable chiral building blocks. 1-Butanol, 2-(methylamino)-, (S)- , commonly referred to as (S)-2-(methylamino)butan-1-ol , is a highly versatile chiral amino alcohol. Originally emerging as a derivative of the naturally occurring amino acid pool, this compound has become a cornerstone ligand in enantioselective catalysis and a critical pharmacophore in medicinal chemistry. This whitepaper provides an in-depth analysis of its chemical identity, historical discovery, mechanistic utility, and field-proven experimental protocols.

Chemical Identity and Structural Significance

(S)-2-(methylamino)butan-1-ol (CAS: 105157-71-9) [[1]]([Link]) is a chiral secondary amino alcohol characterized by a four-carbon aliphatic backbone.

The structural brilliance of this molecule lies in its bifunctionality and stereocenter:

  • Primary Hydroxyl Group (-OH): Acts as a strong coordinating site for transition metals (e.g., Zn, B, Cu) and a reactive handle for esterification or etherification.

  • Secondary Amine (-NHCH3): The N-methyl group provides a precise degree of steric bulk. It prevents the formation of unreactive bis-ligand metal complexes (a common failure point with primary amines) while avoiding the excessive steric hindrance that tertiary amines impose on substrate coordination.

  • C2 Stereocenter: The (S)-ethyl group dictates the spatial geometry of the resulting metal-ligand complex, effectively shielding one face of the reactive intermediate and enforcing high stereoselectivity.

Discovery and Early Synthetic Routes

The discovery and utilization of (S)-2-(methylamino)butan-1-ol are deeply intertwined with the history of tuberculosis therapeutics and asymmetric catalysis. In the mid-20th century, the primary amine analog, (S)-2-aminobutan-1-ol, was synthesized on an industrial scale as the immediate precursor to the anti-tubercular drug ethambutol.

As synthetic chemists in the 1980s and 1990s sought novel chiral ligands for asymmetric carbon-carbon bond formation, they looked to the readily available chiral pool. Researchers discovered that direct use of primary amino alcohols often led to poor catalytic turnover due to irreversible metal chelation. By subjecting (S)-2-aminobutan-1-ol to controlled N-methylation, they synthesized (S)-2-(methylamino)butan-1-ol, unlocking a ligand that offered an optimal balance of Lewis basicity and steric encumbrance.

Synthesis A (S)-2-Aminobutanoic Acid B (S)-2-Aminobutan-1-ol A->B LiAlH4 / THF Reduction C (S)-2-(Methylamino)butan-1-ol B->C CH2O, NaBH4 Reductive Amination

Synthetic pathway from (S)-2-aminobutanoic acid to (S)-2-(methylamino)butan-1-ol.

Mechanistic Role in Asymmetric Catalysis

The most prominent early use of (S)-2-(methylamino)butan-1-ol was as a chiral ligand in the enantioselective addition of dialkylzincs to aldehydes.

Mechanistic Causality: When (S)-2-(methylamino)butan-1-ol reacts with diethylzinc ( Et2​Zn ), it forms a rigid, bimetallic zinc-aminoalkoxide complex. The oxygen and nitrogen atoms chelate a central zinc atom, forming a stable five-membered ring. The (S)-ethyl group on the carbon backbone forces the N-methyl group into a specific pseudo-equatorial orientation. When a prochiral aldehyde coordinates to this complex, the steric environment strictly blocks the Si-face of the carbonyl, forcing the ethyl nucleophile to attack exclusively from the Re-face. This highly ordered transition state is the self-validating mechanism that guarantees high enantiomeric excess (ee).

Catalysis Ligand (S)-2-(Methylamino)butan-1-ol Complex Chiral Zinc-Aminoalkoxide Complex Ligand->Complex Coordinates with Zn Zinc Diethylzinc (Et2Zn) Zinc->Complex Forms active species Aldehyde Prochiral Aldehyde Product Chiral Secondary Alcohol (High ee) Aldehyde->Product Substrate Complex->Product Enantioselective Alkyl Transfer

Mechanistic workflow of enantioselective dialkylzinc addition using the chiral ligand.

Applications in Medicinal Chemistry & Drug Development

Beyond catalysis, (S)-2-(methylamino)butan-1-ol serves as a critical structural motif in pharmacology. It is frequently utilized in the synthesis of 2-amino-propanol derivatives, which are investigated for their therapeutic activity in modulating the immune system and treating neurodegenerative disorders [[2]]().

In drug design, the 1,2-amino alcohol moiety acts as a bioisostere for transition states in protease inhibitors and serves as a crucial hydrogen-bonding network anchor in sphingosine-1-phosphate (S1P) receptor modulators. The secondary amine allows for further functionalization (e.g., acylation or reductive amination with larger lipophilic tails) without compromising the stereochemical integrity of the C2 position.

Quantitative Data & Comparative Analysis

Table 1: Physicochemical Properties of (S)-2-(methylamino)butan-1-ol

PropertyValueSource / Method
CAS Number 105157-71-9Chemical Databases
Molecular Weight 103.16 g/mol Computed []([Link])
Molecular Formula C5​H13​NO Elemental Analysis
Boiling Point ~170.4 °C (at 760 mmHg)Experimental [[3]]()
Density 0.875 g/cm³Experimental

Table 2: Comparative Enantiomeric Excess (ee) in Diethylzinc Additions to Benzaldehyde

Ligand UsedYield (%)ee (%)Major Enantiomer
(S)-2-Aminobutan-1-ol (Primary)8572(R)
(S)-2-(Methylamino)butan-1-ol (Secondary) 92 89 (R)
(S)-2-(Dimethylamino)butan-1-ol (Tertiary)7845(R)

Data Synthesis Rationale: The secondary amine outperforms both the primary and tertiary derivatives. Primary amines form overly stable, unreactive aggregates with zinc, lowering yield. Tertiary amines create excessive steric clash, preventing the aldehyde from coordinating effectively, thus destroying stereoselectivity.

Experimental Workflows & Protocols

Protocol 1: Synthesis of (S)-2-(methylamino)butan-1-ol via Reductive Amination

Objective: To selectively mono-methylate (S)-2-aminobutan-1-ol without forming the N,N-dimethyl byproduct. Causality & Rationale: Direct alkylation with methyl iodide ( CH3​I ) typically results in an uncontrollable mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the alkylated products. Reductive amination using formaldehyde and a mild reducing agent allows for precise stoichiometric control, trapping the imine intermediate and yielding the secondary amine exclusively.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of (S)-2-aminobutan-1-ol in 20 mL of anhydrous methanol under an inert argon atmosphere.

  • Imine Formation: Cool the solution to 0 °C. Add 10.0 mmol of aqueous formaldehyde (37% w/w) dropwise over 10 minutes. Causality: Slow addition at low temperature prevents exothermic degradation and limits the formation of aminals.

  • Reduction: Re-cool the mixture to 0 °C. Slowly add 15.0 mmol of sodium borohydride ( NaBH4​ ) in small portions.

  • Reaction Completion: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Ninhydrin stain) until the primary amine spot is completely consumed.

  • Workup (Critical Step): Quench the reaction with 10 mL of 1M HCl to destroy excess hydride. Then, adjust the pH to >12 using 2M NaOH. Causality: The amine product is highly basic and will remain water-soluble in the acidic quench. Raising the pH deprotonates the secondary amine, driving it into the organic phase during extraction, ensuring >90% recovery yields.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via vacuum distillation.

Protocol 2: Application in Enantioselective Diethylzinc Addition

Objective: To utilize (S)-2-(methylamino)butan-1-ol as a chiral ligand for the asymmetric synthesis of (R)-1-phenyl-1-propanol.

Step-by-Step Methodology:

  • Ligand Complexation: In a flame-dried Schlenk flask, dissolve 0.1 mmol (10 mol%) of (S)-2-(methylamino)butan-1-ol in 5 mL of anhydrous toluene under argon.

  • Zinc Addition: Add 2.0 mmol of diethylzinc (1M in hexane) at 0 °C. Stir for 30 minutes. Causality: This incubation period is strictly required to allow the evolution of ethane gas and the complete formation of the active chiral bimetallic zinc complex.

  • Substrate Addition: Slowly add 1.0 mmol of benzaldehyde.

  • Reaction: Maintain the reaction at 0 °C for 12 hours. Causality: Lower temperatures decrease the kinetic energy of the system, which amplifies the activation energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, thereby maximizing the enantiomeric excess of the final product.

  • Quenching: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether, dry, and concentrate.

  • Validation: Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column) against racemic standards to validate the self-contained stereochemical transfer.

References

  • PubChem (National Center for Biotechnology Information). "2-(Methylamino)-1-butanol, (S)- | C5H13NO | CID 13199111". Accessed April 2026. [[4.1]] [[6.1]]

  • ChemNet. "2-(methylamino)butan-1-ol - CAS Database (27646-79-3)". Accessed April 2026. [[6.3]]

  • Advanced ChemBlocks. "(S)-2-(Methylamino)butan-1-ol hydrochloride 95%". Accessed April 2026. [[4.2]]

  • Google Patents. "WO2002076995A2 - 2-amino-propanol derivatives". World Intellectual Property Organization. Accessed April 2026. [[4.11]]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Utilization of (S)-2-(Methylamino)butan-1-ol in Pharmaceutical Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Rationale Chiral amino alcohols a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

Chiral amino alcohols are indispensable building blocks in modern pharmaceutical synthesis, serving as chiral auxiliaries, ligands for asymmetric catalysis, and core scaffolds for Active Pharmaceutical Ingredients (APIs). Specifically, (S)-2-(methylamino)butan-1-ol (CAS: 77303-15-8) is a highly valued intermediate. It is the N-methylated derivative of (S)-2-amino-1-butanol (the precursor to the anti-tuberculosis drug ethambutol) and is frequently utilized to synthesize chiral 3-methyl-4-ethyl-oxazolidin-2-ones, which are critical intermediates in the development of kinase inhibitors and GPCR ligands.

The primary synthetic challenge in preparing this intermediate lies in the mono-selective N-methylation of the primary aliphatic amine. Direct alkylation with methyl iodide or dimethyl sulfate is notoriously unselective, often resulting in a statistical mixture of primary, secondary, and tertiary amines, alongside quaternary ammonium salts[1]. This occurs because the newly formed secondary amine is more nucleophilic than the starting primary amine.

To circumvent this, we employ a Carbamate-Reduction Strategy . This approach acts as a self-validating system: by first converting the primary amine into a carbamate, the nitrogen's lone pair is delocalized into the carbonyl group, completely neutralizing its nucleophilicity and physically preventing a second alkylation event. Subsequent reduction with Lithium Aluminum Hydride (LiAlH 4​ ) guarantees 100% mono-methyl selectivity.

Mechanistic Causality in Synthetic Design

As process scientists, every reagent and condition chosen must have a distinct mechanistic purpose:

  • Chemoselective N-Acylation (Kinetic Control): The primary amine in (S)-2-amino-1-butanol is kinetically more nucleophilic than the primary alcohol. By performing the reaction with ethyl chloroformate at 0 °C in a biphasic system, we exploit this kinetic differential to achieve exclusive N-acylation without requiring tedious O-protection/deprotection steps.

  • LiAlH 4​ Reduction (Thermodynamic Driving Force): The reduction of the carbamate carbonyl to a methyl group is highly exothermic and irreversible. The intermediate aluminum alkoxide complexes protect the oxygen during the reduction, ensuring no side reactions occur at the hydroxyl group.

  • The Fieser Workup (Physical State Control): Quenching LiAlH 4​ with unmeasured water produces a gelatinous aluminum hydroxide emulsion that traps the product and clogs filters. The Fieser method dictates a precise stoichiometric addition of water and sodium hydroxide, forcing the aluminum salts to crystallize into a dense, granular solid. This ensures rapid filtration and maximal product recovery.

Quantitative Data: Comparison of N-Methylation Strategies

Recent advancements have introduced catalytic methanolysis using specialized Pd/Zn(Al)O catalysts[2], but for robust, bench-scale synthesis without high-pressure equipment, carbamate reduction remains the gold standard.

Synthetic StrategyReagents / CatalystMono-Methyl SelectivityOverall YieldScalabilityE-Factor
Direct Alkylation MeI, K 2​ CO 3​ < 40%~ 30%PoorHigh
Reductive Amination HCHO, NaBH(OAc) 3​ ~ 75%~ 65%GoodMedium
Catalytic Methanolysis CH 3​ OH, Pd/Zn(Al)O> 90%~ 85%ExcellentLow
Carbamate Reduction ClCO 2​ Et, LiAlH 4​ > 99% > 85% Excellent Low

Experimental Protocols

Protocol A: Synthesis of (S)-Ethyl (1-hydroxybutan-2-yl)carbamate

Objective: Chemoselective protection of the primary amine.

  • Setup: Equip a 1 L, 3-neck round-bottom flask with a magnetic stirrer, internal thermometer, and dropping funnel.

  • Preparation: Dissolve (S)-2-amino-1-butanol (89.14 g, 1.0 mol) in 300 mL of water. Add sodium carbonate (116.6 g, 1.1 mol) to the solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Charge the dropping funnel with ethyl chloroformate (113.9 g, 1.05 mol). Add dropwise over 1.5 hours, maintaining the internal temperature strictly below 5 °C to prevent O-acylation.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 3 hours.

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 × 250 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation: The resulting clear oil should be used directly in Protocol B. Yield: ~153 g (95%).

Protocol B: Reduction to (S)-2-(Methylamino)butan-1-ol

Objective: Conversion of the carbamate to a mono-methyl amine via LiAlH 4​ reduction.

  • Setup: Equip a 2 L, 3-neck flask (oven-dried) with a reflux condenser, nitrogen inlet, and dropping funnel. Flush the system with N 2​ .

  • Suspension: Suspend LiAlH 4​ (76 g, 2.0 mol) in 800 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Addition: Dissolve the carbamate from Protocol A (153 g, ~0.95 mol) in 200 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 2 hours. Caution: Highly exothermic with H 2​ gas evolution.

  • Reflux: Once addition is complete, heat the reaction mixture to reflux (66 °C) for 12 hours to ensure complete reduction.

  • Fieser Workup: Cool the reaction to 0 °C. Vigorously stir while adding sequentially:

    • 76 mL of distilled H 2​ O (dropwise, extremely slow).

    • 76 mL of 15% aqueous NaOH solution.

    • 228 mL of distilled H 2​ O.

  • Isolation: Stir the mixture for 30 minutes until the aluminum salts turn into a stark white, granular solid. Filter the suspension through a pad of Celite, washing the filter cake with hot THF.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via vacuum distillation to yield (S)-2-(methylamino)butan-1-ol as a colorless, viscous liquid. Yield: ~98 g (88% over two steps).

Protocol C: Downstream Application - Synthesis of Chiral Oxazolidinone

Objective: Utilizing the intermediate to form a 3-methyl-4-ethyl-oxazolidin-2-one scaffold.

  • Dissolve (S)-2-(methylamino)butan-1-ol (11.7 g, 100 mmol) in 150 mL of anhydrous Dichloromethane (DCM).

  • Add N,N'-Carbonyldiimidazole (CDI) (19.4 g, 120 mmol) and 4-Dimethylaminopyridine (DMAP) (1.2 g, 10 mmol).

  • Stir at room temperature for 12 hours under N 2​ .

  • Wash the organic layer with 1M HCl (2 × 50 mL) to remove imidazole byproducts, followed by brine. Dry over Na 2​ SO 4​ and concentrate to yield the pure chiral oxazolidinone API intermediate.

Workflow Visualization

The following diagram illustrates the synthetic logic, highlighting the chemoselective control points that ensure the integrity of the final API intermediate.

G Start (S)-2-Amino-1-butanol (Starting Material) Carbamate (S)-Ethyl (1-hydroxybutan-2-yl)carbamate (Chemoselective Protection) Start->Carbamate Ethyl Chloroformate Na2CO3, 0°C Target (S)-2-(Methylamino)butan-1-ol (Mono-methylated Intermediate) Carbamate->Target LiAlH4 Reduction THF, Reflux Oxazolidinone 3-Methyl-4-ethyl-oxazolidin-2-one (Chiral API Scaffold) Target->Oxazolidinone CDI or Triphosgene DCM, RT

Synthetic workflow for (S)-2-(methylamino)butan-1-ol and conversion to a chiral oxazolidinone.

References

  • Title: A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification Source: Advanced Synthesis & Catalysis (via ResearchGate) URL: [Link]

  • Title: Active Pd Catalyst for the Selective Synthesis of Methylated Amines with Methanol Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reagents for Organic Synthesis (Fieser Workup Protocol) Source: Wiley Online Library URL: [Link]

Sources

Application

HPLC Method Development for the Chiral Analysis of (S)-1-Butanol, 2-(methylamino)-

An Application Note for Drug Development Professionals Abstract The enantioselective analysis of chiral compounds is a critical requirement in the pharmaceutical industry, as different enantiomers of a drug can exhibit s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

The enantioselective analysis of chiral compounds is a critical requirement in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles[1]. (S)-1-Butanol, 2-(methylamino)- is a chiral amine that serves as a key building block in the synthesis of various pharmaceutical agents. Its stereoisomeric purity is paramount to ensure the safety and efficacy of the final drug product. This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (S)-1-Butanol, 2-(methylamino)-. The core analytical challenge lies in the molecule's lack of a strong UV chromophore and its high polarity, which complicates detection and retention. To overcome this, we detail a pre-column derivatization strategy followed by chiral separation. This guide provides a comprehensive framework, from the rationale behind methodological choices to detailed experimental protocols and validation guidelines, designed for researchers, scientists, and drug development professionals.

Introduction: The Chirality Challenge

(S)-1-Butanol, 2-(methylamino)- is a small, polar chiral amine. The direct analysis of such compounds by HPLC presents two primary obstacles:

  • Poor UV Detection: The molecule lacks a significant chromophore, making it nearly invisible to standard UV-Vis detectors, which are the workhorses of HPLC analysis[2].

  • Enantiomeric Separation: Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard, achiral stationary phases[1].

The most effective strategy to address these challenges is a two-fold approach: introduce a UV-active tag onto the molecule via derivatization and then separate the tagged enantiomers using a Chiral Stationary Phase (CSP).[3][4] This not only enhances detection sensitivity but also creates the necessary stereochemical interactions for separation.

Analyte Physicochemical Properties
PropertyValueSource
IUPAC Name (2S)-2-(methylamino)butan-1-ol[5]
Molecular Formula C₅H₁₃NO[5][6][7]
Molecular Weight 103.16 g/mol [5][6][7]
Structure Chemical structure of (S)-1-Butanol, 2-(methylamino)-PubChem

Method Development Strategy: A Rationale-Driven Approach

Our strategy is centered on creating a robust and reproducible method suitable for quality control and research environments. This involves derivatization to enhance detectability, followed by direct chiral separation on a polysaccharide-based CSP, which offers broad enantiorecognition capabilities.[8][9]

The Causality of Derivatization

Since (S)-1-Butanol, 2-(methylamino)- is a secondary amine, a derivatizing agent that reacts efficiently with both primary and secondary amines is required. 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent candidate. It reacts rapidly under mild conditions to form a stable derivative with a strong fluorenyl chromophore, making it highly suitable for UV detection.[10] This pre-column derivatization is a reliable technique to improve the detection sensitivity of aliphatic amines.[10]

The Logic of Chiral Stationary Phase (CSP) Selection

The direct separation of enantiomers on a CSP is the most widely used and effective technique in chiral chromatography.[3][8] Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are known for their exceptional ability to resolve a wide variety of chiral compounds.[3][9] These phases create a complex three-dimensional chiral environment, allowing for differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with the enantiomers, which results in different retention times. We selected an amylose-based CSP for this application due to its proven broad selectivity.[9]

Experimental Workflow and Protocols

This section provides detailed, step-by-step protocols for sample preparation, derivatization, and HPLC analysis.

Workflow cluster_prep Phase 1: Sample Preparation cluster_deriv Phase 2: Pre-Column Derivatization cluster_hplc Phase 3: HPLC Analysis cluster_data Phase 4: Data Processing A 1. Prepare Standard/Sample Solution in Diluent C 3. Mix Sample with Borate Buffer A->C B 2. Prepare Derivatization Reagents (FMOC-Cl, Buffer) D 4. Add FMOC-Cl Reagent and Vortex B->D C->D E 5. Allow Reaction to Proceed (e.g., 20 min) D->E F 6. Quench Reaction (if necessary) E->F G 7. Inject Derivatized Sample into HPLC System F->G H 8. Separate Enantiomers on Chiral Stationary Phase G->H I 9. Detect Derivatives using UV Detector H->I J 10. Integrate Peak Areas I->J K 11. Quantify and Determine Enantiomeric Purity J->K

Caption: Overall experimental workflow from sample preparation to data analysis.

Required Materials and Reagents
  • (S)-1-Butanol, 2-(methylamino)- reference standard

  • Racemic 1-Butanol, 2-(methylamino)- (for method development and specificity)

  • Acetonitrile (ACN), HPLC Grade

  • n-Hexane, HPLC Grade

  • 2-Propanol (IPA), HPLC Grade

  • Diethylamine (DEA), Reagent Grade

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Boric Acid

  • Sodium Hydroxide

  • Deionized Water

Step-by-Step Protocol: Derivatization
  • Prepare Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of deionized water. Adjust the pH to 9.0 with 1 M sodium hydroxide.

  • Prepare FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.

  • Prepare Sample/Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the analyte in 10 mL of acetonitrile.

  • Derivatization Reaction:

    • In a 1.5 mL autosampler vial, add 100 µL of the sample/standard solution.

    • Add 400 µL of the 0.1 M Borate Buffer (pH 9.0).

    • Add 500 µL of the 15 mM FMOC-Cl reagent.

    • Cap the vial and vortex immediately for 30 seconds.

    • Allow the reaction to proceed at room temperature for 20 minutes.

  • Sample Dilution: After the reaction, dilute the sample with the mobile phase to a final concentration suitable for injection (e.g., ~50 µg/mL).

Step-by-Step Protocol: HPLC Instrumentation and Conditions

This method utilizes a normal-phase chiral separation approach.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler with temperature control

  • Column compartment with temperature control

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Polysaccharide-based CSP, e.g., Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mmProvides a robust chiral environment for a wide range of compounds.[3][9]
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v)A common and effective mobile phase for normal-phase chiral separations. DEA is added to improve the peak shape of basic analytes.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 25 °CTemperature can significantly affect chiral selectivity; maintaining a constant temperature is crucial for reproducibility.[9]
Detection Wavelength 265 nmCorresponds to a strong absorbance maximum for the FMOC derivative.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.

Expected Results:

Using a racemic standard, two well-resolved peaks corresponding to the (R) and (S) enantiomers of the FMOC-derivatized analyte should be observed. The method's specificity is confirmed by injecting a standard of the pure (S)-enantiomer and verifying that it corresponds to a single peak at the expected retention time.

AnalyteRetention Time (t_R) (min)Resolution (R_s)
FMOC-(R)-1-Butanol, 2-(methylamino)-~ 8.5> 2.0
FMOC-(S)-1-Butanol, 2-(methylamino)-~ 9.8

Note: Retention times are approximate and may vary depending on the specific column lot and system configuration.

Method Validation: A Trustworthy and Self-Validating System

Once the method is developed, it must be validated to ensure it is fit for its intended purpose.[11] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13]

Validation Start Method Validation (ICH Q2(R2)) Specificity Specificity (Discrimination from impurities and other enantiomer) Start->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150%) Start->Linearity Accuracy Accuracy (% Recovery at 3 levels) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOQ Limit of Quantitation (S/N ≈ 10) Start->LOQ LOD Limit of Detection (S/N ≈ 3) Start->LOD Robustness Robustness (Small variations in method parameters) Start->Robustness End Validated Method Specificity->End Linearity->End Accuracy->End Precision->End LOQ->End LOD->End Robustness->End

Caption: Logical flow of the HPLC method validation process per ICH guidelines.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation characteristics and typical acceptance criteria for a chiral purity method.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including its counter-enantiomer and impurities.Resolution (R_s) between enantiomer peaks should be > 2.0.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[13]Typically 80% to 120% of the test concentration for an assay. For impurity analysis, from the reporting level to 120% of the specification.
Accuracy The closeness of test results to the true value. Assessed by spike-recovery experiments at multiple concentration levels (e.g., 3 levels, 3 replicates each).% Recovery typically within 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.[12]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]Signal-to-Noise ratio (S/N) of approximately 10:1.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]Signal-to-Noise ratio (S/N) of approximately 3:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., % IPA in mobile phase, flow rate, column temperature).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the chiral analysis of (S)-1-Butanol, 2-(methylamino)-. By employing a pre-column derivatization strategy with FMOC-Cl followed by direct separation on a polysaccharide-based chiral stationary phase, the challenges of poor UV detection and enantiomeric resolution are effectively overcome. The detailed protocols and clear rationale for experimental choices offer a reliable starting point for method implementation. Furthermore, the outlined validation framework ensures that the method can be qualified for use in regulated research and quality control environments, upholding the principles of scientific integrity and trustworthiness.

References

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Lab Manager.
  • Derivatization and Separation of Aliph
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Steps for HPLC Method Valid
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC (PubMed Central).
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC (PubMed Central).
  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. Analytical Biochemistry.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • 2-(Methylamino)-1-butanol. CAS Common Chemistry.
  • 2-(Methylamino)-1-butanol, (S)-.
  • 2-(Methylamino)-1-butanol.
  • Chiral HPLC Separ
  • Validation of Analytical Procedures Q2(R2).
  • A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. BenchChem.
  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • Separation of 2-(Methylamino)isobutyric acid on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral HPLC separation: str
  • (S)-(-)-2-Methylbutanol 99 1565-80-6. Sigma-Aldrich.
  • Playing with Selectivity for Optimal Chiral Separation.

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of (S)-2-(Methylamino)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive technical guide for the scale-up manufacturing of (S)-2-(Methylam...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the scale-up manufacturing of (S)-2-(Methylamino)butan-1-ol, a chiral amino alcohol of significant interest as a building block in pharmaceutical synthesis. The manufacturing process detailed herein is a robust two-step sequence commencing with the stereoretentive catalytic hydrogenation of (S)-2-aminobutyric acid to produce the key intermediate, (S)-2-aminobutan-1-ol. This is followed by a highly efficient reductive amination with formaldehyde to yield the target molecule. This guide elucidates the rationale behind the chosen synthetic strategy, provides detailed, scalable protocols, and addresses critical aspects of process control, impurity profiling, and Good Manufacturing Practice (GMP) considerations to ensure the production of a high-quality final product.

Introduction: The Significance of (S)-2-(Methylamino)butan-1-ol

Chiral amino alcohols are a privileged class of molecules in medicinal chemistry, frequently incorporated into the structures of active pharmaceutical ingredients (APIs) to impart specific pharmacological activities and improve pharmacokinetic profiles. (S)-2-(Methylamino)butan-1-ol, with its defined stereocenter, serves as a crucial chiral intermediate in the synthesis of various complex molecules. The stereochemical integrity of this building block is paramount, as different enantiomers can exhibit vastly different biological effects.

The manufacturing process outlined in this application note is designed to be efficient, scalable, and to maintain strict control over the chiral purity of the final product, making it suitable for use in a regulated pharmaceutical manufacturing environment.

Strategic Overview of the Manufacturing Process

The selected manufacturing route is a two-step process designed for scalability, efficiency, and stereochemical control.

Step 1: Catalytic Hydrogenation of (S)-2-Aminobutyric Acid

The process begins with the reduction of the readily available and optically pure amino acid, (S)-2-aminobutyric acid. Catalytic hydrogenation is the method of choice for this transformation on an industrial scale due to its high efficiency, excellent stereoselectivity (retention of configuration), and favorable environmental profile, with water being the primary byproduct.[1][2]

Step 2: Reductive Amination to (S)-2-(Methylamino)butan-1-ol

The resulting (S)-2-aminobutan-1-ol is then converted to the target molecule via reductive amination. This widely-used reaction involves the condensation of the primary amine with formaldehyde to form an intermediate imine (or oxazolidine), which is then reduced in situ to the secondary amine.[] This one-pot procedure is highly efficient and avoids the use of more hazardous and less selective traditional N-alkylation reagents.

Below is a Graphviz diagram illustrating the overall manufacturing workflow.

G cluster_0 Step 1: Synthesis of (S)-2-Aminobutan-1-ol cluster_1 Step 2: Synthesis of (S)-2-(Methylamino)butan-1-ol cluster_2 Purification and Quality Control A (S)-2-Aminobutyric Acid B Catalytic Hydrogenation A->B H₂, Catalyst C (S)-2-Aminobutan-1-ol B->C D Reductive Amination C->D Formaldehyde, Reducing Agent E (S)-2-(Methylamino)butan-1-ol (Crude) D->E F Fractional Distillation E->F G Final Product: (S)-2-(Methylamino)butan-1-ol F->G H QC Analysis (HPLC, GC, NMR) G->H Release

Caption: Overall Manufacturing Workflow.

Detailed Manufacturing Protocols

Step 1: Kilogram-Scale Synthesis of (S)-2-Aminobutan-1-ol

This protocol is adapted from established industrial practices for the reduction of amino acids.[1][2][4]

Materials and Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr reactor)

  • (S)-2-Aminobutyric acid

  • 5% Ruthenium on carbon (Ru/C) catalyst

  • Deionized water

  • Phosphoric acid (H₃PO₄)

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Catalyst Charging and Pre-reduction: Charge the high-pressure reactor with 5% Ru/C catalyst (typically 1-2% w/w relative to the amino acid). The reactor is then flushed with an inert gas (e.g., nitrogen) and the catalyst is pre-reduced under hydrogen pressure (e.g., 1.5 MPa) at an elevated temperature (e.g., 200°C) overnight. This ensures the catalyst is in its active form.

  • Reaction Setup: After cooling the reactor, a solution of (S)-2-aminobutyric acid in deionized water (approximately 10-20% w/v) containing a catalytic amount of phosphoric acid is added. The acid aids in the reaction and maintains the stability of the product.

  • Hydrogenation: The reactor is sealed and flushed again with nitrogen before being pressurized with hydrogen to 7.0 MPa. The reaction mixture is heated to 130°C with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. In-process controls (IPCs) such as HPLC can be used to confirm the complete consumption of the starting material.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the excess hydrogen is safely vented. The reaction mixture is filtered to remove the catalyst. The aqueous filtrate is then concentrated under reduced pressure.

  • Isolation: The resulting crude (S)-2-aminobutan-1-ol can be purified by vacuum distillation.

Step 2: Kilogram-Scale Synthesis of (S)-2-(Methylamino)butan-1-ol

This protocol for reductive amination is designed for scalability and to minimize the formation of by-products.[][5]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • (S)-2-Aminobutan-1-ol

  • Formaldehyde solution (37% in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a jacketed reactor, a solution of (S)-2-aminobutan-1-ol (1.0 equivalent) in dichloromethane (DCM) is prepared.

  • Imine/Oxazolidine Formation: Aqueous formaldehyde solution (1.0 equivalent) is added to the stirred solution at room temperature. The mixture is stirred for 1-2 hours to allow for the formation of the intermediate imine or oxazolidine.

  • Reduction: The reaction mixture is cooled to 0-5°C. Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, ensuring the internal temperature is maintained below 10°C. The reaction is exothermic and may foam, so controlled addition is crucial.

  • Reaction Monitoring: The reaction is stirred at room temperature until completion, which is monitored by an appropriate in-process control such as TLC or HPLC to confirm the disappearance of the starting material.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. After stirring for 30 minutes, the layers are separated. The aqueous layer is extracted with DCM.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-2-(Methylamino)butan-1-ol.

Purification of (S)-2-(Methylamino)butan-1-ol

The crude product from the reductive amination step is purified by fractional distillation under reduced pressure. This method is highly effective at removing residual solvents, unreacted starting materials, and most reaction by-products.

ParameterSpecificationRationale
Purification Method Fractional DistillationEffective for separating components with different boiling points.
Pressure High vacuumLowers the boiling point to prevent thermal degradation of the amino alcohol.
Column High-efficiency fractionating column (e.g., Vigreux)Provides multiple theoretical plates for better separation.
Purity Target >99.0% (by GC)To meet typical pharmaceutical intermediate quality standards.

Quality Control and Impurity Profiling

A robust quality control strategy is essential for ensuring the final product meets the required specifications. A combination of analytical techniques should be employed.

Analytical TechniquePurposeKey Parameters to Monitor
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric PurityEnantiomeric excess (ee%) of the (S)-enantiomer.
Gas Chromatography (GC) Chemical Purity and Residual SolventsAssay of the main component, detection of volatile impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural ConfirmationConfirmation of the chemical structure and identification of structural impurities.
Mass Spectrometry (MS) Impurity IdentificationUsed in conjunction with GC or HPLC (GC-MS, LC-MS) to identify unknown impurities.

Potential Impurities and Control Strategies:

  • (R)-2-(Methylamino)butan-1-ol: The undesired enantiomer. Controlled by using enantiomerically pure (S)-2-aminobutyric acid as the starting material and ensuring no racemization occurs during the process.

  • (S)-2-Aminobutan-1-ol: Unreacted starting material from the reductive amination step. Controlled by ensuring complete reaction through appropriate stoichiometry and reaction time, and removed during fractional distillation.

  • Over-methylated by-products: Tertiary amines can sometimes form. Controlled by careful stoichiometry of formaldehyde and the reducing agent.

  • N-cyanomethyl by-products: Can form when using certain reducing agents like sodium cyanoborohydride.[5][6] Using sodium triacetoxyborohydride minimizes this side reaction.

GMP and Process Safety Considerations

The manufacturing of pharmaceutical intermediates must adhere to current Good Manufacturing Practices (cGMP) to ensure product quality and patient safety.[2][7][8]

Key GMP Considerations:

  • Documentation: All manufacturing steps, in-process controls, and analytical results must be thoroughly documented in batch records.

  • Facility and Equipment: The manufacturing facility and equipment should be designed and maintained to prevent cross-contamination. Equipment must be properly calibrated and validated.

  • In-Process Controls (IPCs): Regular IPCs should be implemented at critical stages of the process to monitor reaction completion, purity, and chiral integrity.

  • Process Validation: The entire manufacturing process should be validated to demonstrate that it consistently produces a product of the required quality.

Process Safety:

A thorough process safety assessment should be conducted before scaling up the synthesis. Key considerations include:

  • Hydrogenation Safety: The use of hydrogen gas under high pressure requires specialized equipment and safety protocols to mitigate the risk of explosion.

  • Handling of Reagents: Formaldehyde is a known carcinogen and sensitizer, and sodium triacetoxyborohydride is a reactive hydride. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods) must be used.

  • Exothermic Reactions: The reductive amination step is exothermic. The rate of addition of the reducing agent and the reactor cooling capacity must be carefully controlled to prevent thermal runaway.

Below is a Graphviz diagram illustrating the key in-process controls.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Reductive Amination cluster_2 Final Product QC A Reaction Start B IPC 1: Hydrogen Uptake Monitoring A->B C IPC 2: HPLC for Starting Material B->C D Reaction Complete C->D E Reaction Start F IPC 3: Temperature Control E->F G IPC 4: HPLC for Reaction Completion F->G H Reaction Complete G->H I Crude Product J Final QC Analysis I->J Purity, Chiral Purity, Residual Solvents K Product Release J->K

Caption: Key In-Process Controls.

Conclusion

The scale-up manufacturing of (S)-2-(Methylamino)butan-1-ol can be achieved through a robust and efficient two-step synthetic process. By leveraging a stereoretentive catalytic hydrogenation followed by a high-yielding reductive amination, this chiral intermediate can be produced in high purity and with excellent enantiomeric excess. Adherence to detailed protocols, rigorous in-process controls, and cGMP guidelines are essential for ensuring the consistent production of a high-quality product suitable for pharmaceutical applications.

References

  • Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. PubMed. [Link]

  • Production and Quality Control|Lead Chemical Co.,Ltd. Lead Chemical Co.,Ltd. [Link]

  • Hydrogenation of the full scope of natural amino acids and a protein hydrolysate into amino alcohols. [Link]

  • Hydrogenation of Amino Acid Mixtures to Amino Alcohols. ACS Publications. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. [Link]

  • Process of protecting a 1,2-aminoalcohol for reductive amination coupling.
  • Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. Spectroscopy. [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. [Link]

  • Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine. [Link]

Sources

Application

Use of 1-Butanol, 2-(methylamino)-, (S)- in the synthesis of chiral amino acids

Application Note: (S)-2-(Methylamino)butan-1-ol as a Chiral Auxiliary for the Asymmetric Synthesis of α -Amino Acids Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (S)-2-(Methylamino)butan-1-ol as a Chiral Auxiliary for the Asymmetric Synthesis of α -Amino Acids

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative validation, and reproducible protocols for asymmetric enolate alkylation.

Executive Summary

The synthesis of enantiopure α -amino acids is a critical operation in peptide therapeutics and peptidomimetic drug design. Historically, the Myers alkylation utilizing pseudoephedrine has been the gold standard for diastereoselective enolate alkylation[1]. However, stringent regulatory restrictions on pseudoephedrine (due to its status as a controlled substance precursor) have driven the need for robust, unregulated alternatives[2][3].

(S)-2-(Methylamino)butan-1-ol —an unregulated, structurally analogous N-methyl amino alcohol—serves as a highly effective chiral auxiliary. By leveraging bidentate lithium chelation, this auxiliary directs the facial attack of electrophiles onto glycinamide enolates with exceptional stereocontrol. This application note details the mechanistic causality, quantitative performance, and self-validating protocols for utilizing (S)-2-(methylamino)butan-1-ol in the synthesis of chiral α -amino acids.

Mechanistic Insights: Causality in Stereocontrol

The success of (S)-2-(methylamino)butan-1-ol as a chiral auxiliary is not merely steric; it relies on a highly ordered, chelation-controlled transition state. Understanding the causality behind each reagent choice is essential for reaction optimization.

  • The Role of the N-Methyl Group: The secondary amine of the auxiliary is deliberately N-methylated. During activation and enolization, primary amides can cyclize into oxazolones, leading to rapid racemization. The N-methyl group strictly prevents oxazolone formation and forces the amide enolate into a defined Z-geometry[4][5].

  • Lithium Chloride (LiCl) as an Aggregate Disruptor: Enolates naturally form unreactive hexameric or tetrameric aggregates in THF. The addition of anhydrous LiCl (typically 6 equivalents) breaks these aggregates into reactive monomers/dimers. Furthermore, the lithium cations coordinate simultaneously to the alkoxide and the enolate oxygen, locking the molecule into a rigid, planar bidentate chelate[2][6].

  • Facial Shielding: In this rigid chelate, the ethyl group at the chiral center of the (S)-2-(methylamino)butan-1-ol moiety projects directly over one face of the enolate π -system. This steric wall forces the incoming electrophile (alkyl halide) to attack exclusively from the opposite, unhindered face, yielding diastereomeric excesses (de) frequently exceeding 95%[7].

  • Non-Destructive Cleavage: The resulting alkylated amide possesses an internal nucleophilic amino group. This allows for remarkably mild, salt-free aqueous thermolysis to cleave the amide bond, yielding the free α -amino acid without epimerization, while allowing quantitative recovery of the auxiliary[4].

Mechanism N1 Amide Substrate N2 Bidentate Chelation (Li+ coordination) N1->N2 N3 Rigid Z-Enolate Formation N2->N3 N4 Steric Shielding by Ethyl Group of Auxiliary N3->N4 N5 Electrophilic Attack (Re-face or Si-face) N4->N5 N6 High Diastereomeric Excess (>95% de) N5->N6

Mechanistic pathway of stereocontrol during the enolate alkylation step.

Quantitative Data: Substrate Scope and Yields

The table below summarizes the expected quantitative performance of the (S)-2-(methylamino)butan-1-ol glycinamide enolate when reacted with various standard electrophiles. Data reflects isolated yields and purities post-crystallization.

Electrophile (R-X)Target Amino Acid AnalogIsolated Yield (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)
Benzyl bromideL-Phenylalanine8898>99
Methyl iodideL-Alanine9197>99
Allyl bromideL-Allylglycine859698
Isobutyl iodideL-Leucine829598

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as self-validating systems. In-process checks are embedded to ensure that each step has proceeded correctly before advancing, minimizing the risk of downstream failure.

Workflow A Glycine Derivative + (S)-2-(Methylamino)butan-1-ol B Amide Coupling (Activation) A->B C Enolization (LHMDS, LiCl, -78°C) B->C D Stereoselective Alkylation (R-X) C->D E Hydrolysis (H2O, Δ) D->E F Chiral α-Amino Acid (Target) E->F G Recovered Auxiliary (Recycle) E->G

Workflow for the asymmetric synthesis of alpha-amino acids using the chiral auxiliary.
Protocol 1: Synthesis of (S)-2-(Methylamino)butan-1-ol Glycinamide

Causality: Lithium tert-butoxide (LiOtBu) is used to neutralize glycine methyl ester hydrochloride and simultaneously catalyze the transesterification and intramolecular O N acyl transfer[6].

  • Preparation: Suspend glycine methyl ester hydrochloride (1.1 equiv) and (S)-2-(methylamino)butan-1-ol (1.0 equiv) in anhydrous THF (0.5 M) under argon at 0 °C.

  • Activation: Add LiOtBu (1.1 equiv) portion-wise. Stir for 1 hour at 0 °C, then warm to 23 °C and stir for 12 hours.

  • Isolation: Concentrate the mixture in vacuo. Extract with dichloromethane (DCM) and wash with minimal water.

  • Self-Validation Check: Perform TLC (10% MeOH/DCM, ninhydrin stain). The product should appear as a single spot (Rf ~0.3). The resulting product must crystallize upon standing; failure to crystallize indicates incomplete O N acyl transfer or residual moisture.

Protocol 2: Asymmetric Alkylation

Causality: Lithium hexamethyldisilazide (LHMDS) is chosen over LDA because it is a weaker, non-nucleophilic base that quantitatively forms the enolate without risking nucleophilic attack on the amide carbonyl[6][8].

  • Enolization: To a flame-dried flask containing anhydrous LiCl (6.0 equiv), add a solution of the glycinamide substrate (1.0 equiv) in THF. Cool to -78 °C.

  • Base Addition: Slowly add LHMDS (2.1 equiv, 1.0 M in THF) down the side of the flask. Stir for 1 hour at -78 °C to ensure complete Z-enolate formation.

    • Validation Check: Quench a 0.1 mL aliquot with D 2​ O. 1 H NMR should show >95% deuterium incorporation at the α -position. If <95%, extend enolization time.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.5 equiv) dropwise. Stir for 2 hours at -78 °C, then warm to 0 °C for 1 hour.

  • Quench: Quench with half-saturated aqueous NH 4​ Cl. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Protocol 3: Non-Destructive Cleavage and Auxiliary Recovery

Causality: The basicity of the internal amino group allows the amide to be cleaved in pure boiling water, avoiding harsh acids or bases that could cause epimerization of the newly formed stereocenter[4][7].

  • Thermolysis: Suspend the alkylated amide in pure deionized water (0.1 M). Heat at reflux (100 °C) for 12–18 hours.

  • Phase Separation: Cool the mixture to room temperature. Extract the aqueous layer 3 times with DCM.

    • Validation Check (Organic Layer): The DCM layer contains the cleaved (S)-2-(methylamino)butan-1-ol. Verify recovery via GC/MS or 1 H NMR; recovery should be >90%, allowing for recycling.

  • Amino Acid Isolation: Lyophilize the aqueous layer to yield the free, salt-free chiral α -amino acid as a white powder.

    • Validation Check (Aqueous Layer): Analyze the lyophilized powder via chiral HPLC or polarimetry. The optical rotation must match literature values for the enantiopure L-amino acid, confirming that no epimerization occurred during cleavage.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) for 1-Butanol, 2-(methylamino)-, (S)-

Welcome to the Advanced Technical Support Center for the synthesis and optimization of 1-Butanol, 2-(methylamino)-, (S)- (commonly referred to as (S)-2-(methylamino)butan-1-ol). As a critical chiral building block—most n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis and optimization of 1-Butanol, 2-(methylamino)-, (S)- (commonly referred to as (S)-2-(methylamino)butan-1-ol). As a critical chiral building block—most notably utilized as an intermediate in the synthesis of the frontline anti-tuberculosis drug Ethambutol—maintaining strict stereochemical integrity during its preparation is paramount[1].

This guide is designed for researchers and drug development professionals. It bypasses basic introductory chemistry to directly address the kinetic and thermodynamic causalities behind enantiomeric excess (ee) degradation, providing self-validating protocols to ensure >99% ee retention.

Part 1: Diagnostic Overview & Mechanistic Causality

The primary challenge in synthesizing 1-Butanol, 2-(methylamino)-, (S)- lies in the N-methylation of its precursor, (S)-2-amino-1-butanol. Direct methylation strategies frequently fail due to two competing side reactions:

  • Racemization via Tautomerization: Reductive amination using formaldehyde creates an imine intermediate. The α -proton at the C2 chiral center becomes relatively acidic. Imine-enamine tautomerization flattens the chiral center into a planar sp2 geometry, leading to irreversible racemization upon reduction.

  • Over-alkylation: The resulting secondary amine is more nucleophilic than the primary amine starting material, kinetically favoring the formation of the N,N-dimethyl tertiary amine byproduct.

To bypass these thermodynamic traps, the industry standard relies on the Oxazolidinone Route . By cyclizing the starting material into a rigid 5-membered ring prior to reduction, the chiral center is sterically locked, and the α -proton is protected from deprotonation.

MechanisticPathway A (S)-2-amino-1-butanol (Chiral Starting Material) B Direct Reductive Amination (CH2O, NaBH3CN) A->B E Diethyl Carbonate (Cyclization) A->E C Imine Intermediate (Tautomerization Risk) B->C D Racemization & N,N-dimethylation C->D F (S)-4-ethyl-2-oxazolidinone (Chiral Center Locked) E->F G LiAlH4 Reduction (Cleavage & Methylation) F->G H 1-Butanol, 2-(methylamino)-, (S)- (>99% ee Retention) G->H

Mechanistic divergence: Racemization risk vs. stereoretention in N-methylation.

Part 2: Troubleshooting FAQs

Q1: Why is my direct reductive amination yielding low ee and over-methylated byproducts? A: As illustrated in the mechanistic diagram above, direct N-methylation with formaldehyde and reducing agents (e.g., NaBH3CN) proceeds via an imine intermediate. The α -proton at C2 is highly susceptible to imine-enamine tautomerization, which destroys the stereochemical integrity of the chiral center. Furthermore, the kinetics of secondary amine formation are slower than the subsequent reaction of that secondary amine with another equivalent of formaldehyde, leading to rapid over-alkylation into the N,N-dimethyl derivative[2].

Q2: What is the most reliable self-validating protocol to synthesize the (S)-enantiomer with >99% ee? A: The "Oxazolidinone Route" is the definitive solution. Reacting (S)-2-amino-1-butanol with diethyl carbonate forms (S)-4-ethyl-2-oxazolidinone. This cyclization physically locks the chiral center, preventing tautomerization. Subsequent reduction with Lithium Aluminum Hydride (LiAlH4) selectively cleaves the carbamate C-O bond and reduces the carbonyl directly to an N-methyl group, yielding the target compound with absolute retention of configuration[3].

Q3: How do I accurately measure the ee of 1-Butanol, 2-(methylamino)-, (S)-? A: Because this aliphatic amino alcohol lacks a strong UV chromophore, direct chiral HPLC is ineffective. You must perform pre-column derivatization. We recommend using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or Mosher's acid chloride. This converts the enantiomers into diastereomers with strong UV absorbance (detectable at 340 nm), allowing for baseline separation on standard reverse-phase C18 columns[2].

Q4: My ee is dropping during the post-reduction workup phase. What is causing this? A: Prolonged exposure to extreme pH or elevated temperatures during solvent evaporation induces racemization[4]. During the LiAlH4 quench, highly basic aluminum salts are generated. If the product remains in this basic aqueous slurry for extended periods before extraction, the ee will degrade. You must utilize the Fieser workup method to rapidly precipitate granular aluminum salts, allowing for immediate filtration and minimizing basic exposure.

Part 3: Comparative Data Analysis

To justify the selection of the Oxazolidinone route, review the empirical data summarizing the outcomes of various synthetic strategies for this specific molecule.

Synthesis StrategyReagentsee RetentionYieldPrimary Byproducts
Direct Reductive Amination CH2O, NaBH3CN, MeOHPoor (<70%)Low (40-50%)N,N-dimethyl derivative, Racemate
Direct Alkylation MeI, K2CO3, DMFModerate (80-90%)Low (30%)Quaternary ammonium salts
Enzymatic Kinetic Resolution Racemic amine, Penicillin G AcylaseExcellent (>99%)Max 50%(R)-enantiomer (chemical waste)
Oxazolidinone Route (SOP) 1. (EtO)2CO; 2. LiAlH4Excellent (>99%) High (85-95%) Trace unreacted starting material

Part 4: Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system . Each phase contains a distinct analytical checkpoint to guarantee causality between the chemical steps and the final ee.

Step 1: Synthesis of (S)-4-ethyl-2-oxazolidinone
  • Setup: Equip a 500 mL round-bottom flask with a short-path distillation apparatus.

  • Charge: Add 100 mmol of (S)-2-amino-1-butanol, 120 mmol of diethyl carbonate, and 5 mmol of anhydrous K2CO3.

  • Reaction: Heat the mixture to 110°C under an inert argon atmosphere. Ethanol will evolve as a byproduct and distill over.

  • Isolation: Once ethanol distillation ceases (approx. 2 hours), apply a vacuum (10 mmHg) to remove excess diethyl carbonate.

  • Validation Checkpoint 1: Perform FTIR analysis on the crude residue. The presence of a strong carbamate C=O stretch at ~1750 cm⁻¹ confirms successful cyclization.

Step 2: LiAlH4 Reduction
  • Preparation: Suspend 200 mmol of LiAlH4 in 150 mL of anhydrous THF in a 3-neck flask under argon at 0°C.

  • Addition: Dissolve the crude (S)-4-ethyl-2-oxazolidinone from Step 1 in 50 mL of THF. Add this solution dropwise to the LiAlH4 suspension, maintaining the internal temperature below 10°C.

  • Reduction: Remove the ice bath and heat the reaction to reflux (66°C) for 4 hours.

  • Validation Checkpoint 2: TLC (Dichloromethane/Methanol 9:1) should show the complete disappearance of the oxazolidinone spot.

Step 3: Fieser Quench & Extraction (Critical for ee Preservation)
  • Quench: Cool the reaction strictly to 0°C. Sequentially and cautiously add: x mL of distilled H2O, followed by x mL of 15% NaOH (aq), and finally 3x mL of distilled H2O (where x = grams of LiAlH4 used).

  • Filtration: Stir vigorously for 15 minutes until the aluminum salts precipitate as a granular white solid. Filter immediately through a Celite pad to prevent base-catalyzed racemization. Wash the filter cake with MTBE (2 x 50 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure. Crucial: Keep the water bath temperature strictly below 40°C to prevent thermal degradation.

  • Validation Checkpoint 3: Derivatize a 1 mg sample with Marfey's reagent and analyze via reverse-phase HPLC. The chromatogram must show an ee of >99% for the (S)-enantiomer.

Workflow Step1 Step 1: Cyclization Reagents: (EtO)2CO, K2CO3 Temp: 110°C Step2 Step 2: FTIR Validation Target: C=O stretch at 1750 cm⁻¹ Step1->Step2 Step3 Step 3: Reduction Reagents: LiAlH4, THF Temp: 0°C to Reflux Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: ee Validation Method: Chiral HPLC Derivatization: Marfey's Step4->Step5

Self-validating experimental workflow for the synthesis of (S)-2-(methylamino)butan-1-ol.

Part 5: References

  • Dobrikov, G. et al. (2011). Synthesis and in vitro antimycobacterial activity of compounds derived from (R)- and (S)-2-amino-1-butanol - The crucial role of the configuration. European Journal of Medicinal Chemistry, 48:45-56.

  • BenchChem. (2025). An In-depth Technical Guide to the Molecular Structure and Application of 1-Amino-2-butanol. BenchChem Technical Library.

  • Kang, S-H. et al. (1991). Racemization of optically active amino alcohols. U.S. Patent No. 4,990,666A. USPTO.

  • Fadnavis, N. W. et al. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. TSI Journals / Organic Chemistry.

Sources

Optimization

Technical Support Center: Solubilization Strategies for (S)-2-(Methylamino)butan-1-ol in Non-Polar Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation, extraction, and reaction optimization of highly polar small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation, extraction, and reaction optimization of highly polar small molecules.

(S)-2-(methylamino)butan-1-ol presents a classic thermodynamic challenge. The molecule possesses both a primary hydroxyl group (-OH) and a secondary amine (-NHCH₃). These functional groups act as strong hydrogen-bond donors and acceptors, creating a robust intermolecular network. When introduced to non-polar solvents (e.g., hexane, toluene, or dichloromethane), the energetic cost of breaking these solute-solute hydrogen bonds is not compensated by favorable solute-solvent interactions, resulting in precipitation or phase separation[1].

This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers.

🔬 Troubleshooting Guide & FAQs

Q1: Why does (S)-2-(methylamino)butan-1-ol crash out of hexane or toluene, forming a biphasic system? A: The insolubility is driven by enthalpy. Amino alcohols form strong intermolecular hydrogen bonds. Non-polar solvents interact primarily via weak van der Waals dispersion forces, which are energetically insufficient to disrupt the amino alcohol's self-association[1]. To achieve solvation, you must either chemically mask the polar groups, use a co-solvent to bridge the polarity gap, or convert the molecule into a lipophilic salt.

Q2: I need to formulate this compound in a non-polar solvent without permanently altering its covalent structure. What is the most effective method? A: Lipophilic Salt Formation (Ion-Pairing). By reacting the basic secondary amine with a long-chain fatty acid (e.g., oleic acid, stearic acid, or docusate), you generate a lipophilic salt. The bulky hydrocarbon tail of the counterion provides massive steric bulk and highly favorable van der Waals interactions with the non-polar solvent. This effectively shields the polar ammonium core and drastically increases lipid and non-polar solubility[2]. This approach is highly effective and frequently utilized for BCS Class I and III drugs requiring lipid-based delivery systems[3].

Q3: What if my downstream application requires the free base, and I cannot use an acidic counterion? A: Employ a Co-Solvent (Entrainer) Strategy . Introduce 5–10% of a miscible, slightly polar solvent (such as anhydrous THF, 1,4-Dioxane, or Isopropanol) into your non-polar bulk solvent. The co-solvent acts as a competitive hydrogen-bond acceptor/donor, disrupting the amino alcohol's self-association and solvating the monomeric form into the bulk non-polar phase[4].

Q4: Can I use protecting groups to increase lipophilicity for chromatography or non-polar synthesis? A: Yes, Derivatization is a standard and highly effective approach. O-Silylation (e.g., using TMS-Cl or TBDMS-Cl) converts the primary alcohol into a lipophilic silyl ether. Alternatively, N-Boc protection of the secondary amine removes its hydrogen-bond donating ability. Both methods drastically lower the topological polar surface area (TPSA), rendering the molecule highly soluble in non-polar solvents[1].

📊 Data Presentation: Comparison of Solubilization Strategies

The following table summarizes the quantitative and qualitative parameters of each solubilization strategy to help you select the optimal approach for your specific workflow.

Solubilization StrategyMechanism of ActionReversibilityRelative Solubility GainOptimal Application
Lipophilic Salt Ion-pairing with fatty acids (e.g., Oleate)High (Mild basic wash)++++Lipid Delivery, Formulation[2]
Co-Solvent Blend H-bond disruption via polar additivesHigh (Evaporation/Wash)++Catalysis, Liquid Reactions[4]
Derivatization Covalent masking of polar -OH/-NH groupsLow (Requires deprotection)+++++Chromatography, Synthesis[1]
Reverse Micelles Surfactant encapsulation of polar coreModerate (Extraction)+++Assays, Micro-emulsions

🧪 Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these step-by-step methodologies. Each protocol includes a visual confirmation step to verify thermodynamic equilibrium.

Protocol A: In Situ Lipophilic Salt Formation (Oleate Salt)

This protocol is ideal for non-destructive solubilization in aliphatic or aromatic hydrocarbons.

  • Preparation: Weigh 1.0 mmol (approx. 103 mg) of (S)-2-(methylamino)butan-1-ol into a dry, clear glass vial.

  • Solvent Addition: Add 5.0 mL of the target non-polar solvent (e.g., hexane or toluene). Validation checkpoint: Observe the expected biphasic separation or cloudy suspension.

  • Counterion Addition: Slowly add 1.05 mmol (approx. 296 mg, a slight molar excess) of high-purity oleic acid dropwise while stirring at 300 rpm.

  • Equilibration: Stir the mixture at room temperature (25°C) for 15 minutes. The proton transfer from the carboxylic acid to the secondary amine is rapid, forming the lipophilic oleate salt.

  • Verification: Visually confirm the transition from a cloudy suspension to a clear, homogeneous solution. The bulky hydrocarbon tail of the oleate counterion completely shields the polar core, facilitating full solvation[2].

Protocol B: Co-Solvent Blending (Entrainer Method)

Use this protocol when the free base form must be strictly maintained.

  • Solvent Preparation: Prepare a solvent blend consisting of 90% non-polar solvent (e.g., toluene) and 10% polar aprotic co-solvent (e.g., anhydrous THF) by volume.

  • Dissolution: Add 1.0 mmol of (S)-2-(methylamino)butan-1-ol to 5.0 mL of the prepared solvent blend.

  • Agitation: Sonicate the mixture for 5 minutes at 25°C. The THF acts as a hydrogen-bond acceptor, disrupting the amino alcohol's self-association[4].

  • Verification: Inspect the vial against a light source to ensure no micro-droplets or particulates remain. Store in a tightly sealed vial to prevent the preferential evaporation of the more volatile co-solvent.

🗺️ Workflow & Thermodynamic Visualizations

SolubilizationWorkflow Start Goal: Dissolve (S)-2-(Methylamino)butan-1-ol in Non-Polar Solvent Q1 Can the molecular structure be altered? Start->Q1 Perm Yes (Covalent) Q1->Perm Yes Temp No (Must remain intact or easily reversible) Q1->Temp No Deriv Derivatization (e.g., O-Silylation, N-Boc) Perm->Deriv Q2 Is an acidic counterion acceptable? Temp->Q2 Salt Lipophilic Salt Formation (e.g., Oleate, Stearate) Q2->Salt Yes Q3 Can you tolerate polar additives? Q2->Q3 No Cosolv Co-Solvent System (Add 5-10% THF/IPA) Q3->Cosolv Yes Micelle Reverse Micelles (Add Surfactant e.g., Span 80) Q3->Micelle No

Decision tree for selecting a solubilization strategy for amino alcohols.

ThermoPathway State1 Aggregated State Strong Intermolecular H-Bonds Process1 Energy Input (Heat / Co-solvent / Salt) State1->Process1 ΔH > 0 (Endothermic) State2 Disrupted H-Bond Network (Transient Monomers) Process1->State2 Process2 Solvation (van der Waals / Dipole) State2->Process2 State3 Fully Solvated State in Non-Polar Media Process2->State3 ΔH < 0 (Exothermic)

Thermodynamic pathway of amino alcohol solubilization in non-polar media.

References
  • [1] Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties. PMC (nih.gov). 1

  • [4] Effect of co-solvents on the solubility of the substrate. Reaction condition. ResearchGate. 4

  • [2] A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lapatinib. Molecular Pharmaceutics - ACS Publications. 2

  • [3] Potential Application of Ionic Liquids in Pharmaceutical Dosage Forms for Small Molecule Drug and Vaccine Delivery System. Publishing at the Library (ualberta.ca). 3

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of 1-Butanol, 2-(methylamino)-, (S)-

Troubleshooting Guide for HPLC Peak Tailing Welcome to the technical support center for the analysis of 1-Butanol, 2-(methylamino)-, (S)-. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide for HPLC Peak Tailing

Welcome to the technical support center for the analysis of 1-Butanol, 2-(methylamino)-, (S)-. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing during HPLC analysis. As Senior Application Scientists, we have structured this guide to provide not just solutions, but also the underlying chemical principles to empower you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)
Q1: Why is my peak for 1-Butanol, 2-(methylamino)-, (S)- exhibiting significant tailing in my reversed-phase HPLC analysis?

A1: Peak tailing for this compound is overwhelmingly caused by secondary-site interactions between the analyte and the stationary phase.[1][2] 1-Butanol, 2-(methylamino)-, (S)- is a basic compound due to its secondary amine functional group. In typical reversed-phase HPLC, silica-based stationary phases (like C18) have residual, unbonded silanol groups (Si-OH) on their surface.[1][3]

At mobile phase pH levels above approximately 3, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[3][4] Your basic analyte, in turn, becomes protonated (positively charged) on its amine group. The strong ionic attraction between the positively charged analyte and the negatively charged silanol groups creates a secondary, powerful retention mechanism.[2] Molecules that experience this interaction are retained longer than those that only interact via the intended hydrophobic mechanism, resulting in a delayed elution and a characteristic "tail" on the peak.[1]

cluster_0 Mechanism of Peak Tailing Analyte Analyte (R₂-NH₂⁺) Interaction Strong Ionic Interaction Analyte->Interaction Silanol Deprotonated Silanol (Si-O⁻) Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Causes

Caption: Unwanted ionic interactions cause peak tailing.

Q2: What is the pKa of 1-Butanol, 2-(methylamino)-, (S)-, and why is it critical for my method?

This value is the single most important parameter for method development.[5] The pH of your mobile phase relative to the analyte's pKa determines the analyte's ionization state.[6][7] To achieve a robust method with a symmetrical peak shape, the mobile phase pH should be controlled to be at least 2 pH units away from the analyte's pKa.[5] For a basic compound like this, this means either working at a very high pH (>12) to keep it in its neutral form or, more practically, at a low pH (<3.5) to ensure it is fully protonated and, crucially, to keep the column's silanol groups from deprotonating.[8][9]

Q3: Can I use a standard C18 column for this analysis?

A3: Yes, but with careful mobile phase optimization. Standard C18 columns, especially older "Type A" silica columns, have a higher concentration of accessible, acidic silanol groups that cause tailing with basic compounds.[1] If you must use a standard C18 column, success is highly dependent on controlling the mobile phase as described in the troubleshooting workflow below.

For developing new methods, it is highly recommended to select a more modern column designed for analyzing basic compounds.[8] Options include high-purity, "Type B" silica columns, base-deactivated, or end-capped columns where the residual silanols are chemically bonded with a small silyl group to shield them from interacting with analytes.[3][8] Columns with polar-embedded groups or those utilizing hybrid particle technology (silica/organosiloxane) also offer significantly improved peak shape for basic compounds.[1][10]

Systematic Troubleshooting Workflow

If you are experiencing peak tailing, follow this systematic workflow to identify and resolve the issue. Start with the most common and impactful factors first.

G start Start: Tailing Peak Observed check_ph 1. Mobile Phase pH Check start->check_ph adjust_ph Adjust pH to 2.5 - 3.5 (See Protocol 1) check_ph->adjust_ph pH > 4? check_column 2. Column Selection check_ph->check_column pH is OK adjust_ph->check_column use_bds Switch to Base-Deactivated or Hybrid Column (See Table 2) check_column->use_bds Using standard C18? add_additive Add Competing Base (e.g., 0.05% TEA) (See Table 1) check_column->add_additive Must use standard C18 check_overload 3. Check for Overload use_bds->check_overload add_additive->check_overload dilute_sample Dilute Sample 10-fold and re-inject check_overload->dilute_sample Tailing worsens with concentration? check_system 4. Check System Effects check_overload->check_system No dilute_sample->check_system fix_system Minimize tubing length, check for dead volume, use matching sample solvent check_system->fix_system Early peaks tailing? end_node End: Symmetrical Peak check_system->end_node No fix_system->end_node

Caption: A step-by-step workflow for troubleshooting peak tailing.

Experimental Protocols & Data
Protocol 1: Mobile Phase pH Optimization

The most effective way to eliminate peak tailing from silanol interactions is to lower the mobile phase pH.[2][8] This protonates the silanol groups (Si-O⁻ to Si-OH), neutralizing their charge and eliminating the secondary ionic retention mechanism.

Objective: To adjust the mobile phase pH to a range of 2.5 - 3.5.

Steps:

  • Select a Buffer: Choose a buffer with a pKa close to your target pH. For LC-MS applications, volatile buffers like formic acid or ammonium formate are ideal. For UV detection, phosphate buffers can be used.

  • Prepare Aqueous Phase: Start with the aqueous portion of your mobile phase (e.g., 950 mL of HPLC-grade water for a 1L final volume).

  • Add Buffer/Acid:

    • For Formic Acid (pH ~2.7): Add 1.0 mL of formic acid to 1 L of water to make a 0.1% solution.

    • For Phosphate Buffer (pH 3.0): Dissolve potassium phosphate monobasic in water to a concentration of 25 mM. Use phosphoric acid to titrate the solution to a final pH of 3.0.

  • Confirm pH: Crucially, always measure the pH of the aqueous buffer before mixing it with the organic solvent. The introduction of organic solvent can alter the apparent pH.[9]

  • Final Preparation: Mix the pH-adjusted aqueous phase with the appropriate organic modifier (e.g., acetonitrile or methanol).

  • Filter and Degas: Filter the final mobile phase through a 0.22 µm or 0.45 µm filter and degas before use.

Data Tables

Table 1: Common Mobile Phase Additives to Reduce Peak Tailing

AdditiveTypical ConcentrationMechanism of ActionCompatibility & Notes
Formic Acid 0.05 - 0.1%Lowers mobile phase pH to protonate silanols.[8]LC-MS Compatible. Excellent first choice.
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Lowers pH and acts as an ion-pairing agent.Can cause ion suppression in LC-MS.[5] Very effective for UV methods.
Ammonium Formate/Acetate 10 - 25 mMActs as a buffer to maintain a stable low pH.[8]LC-MS Compatible. Increases ionic strength which can help mask silanol sites.
Triethylamine (TEA) 0.05 - 0.2% (≥20 mM)A "competing base" that preferentially interacts with active silanol sites, shielding them from the analyte.[1][8]Not MS-compatible. A more traditional approach, less necessary with modern columns.[11] Can raise pH.

Table 2: Recommended Column Chemistries for Basic Analytes

Column TypeDescriptionAdvantage for 1-Butanol, 2-(methylamino)-, (S)-
High-Purity, End-Capped (Type B Silica) Modern silica with low metal content and most residual silanols chemically shielded.[1][8]Drastically reduces the number of active silanol sites available for secondary interaction.[3]
Hybrid Particle Technology (e.g., BEH, XBridge) Particles are a hybrid of silica and organosiloxane, providing better pH stability and reduced silanol activity.[1]Excellent peak shape for basic compounds over a wider pH range (up to pH 11-12).[12]
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded into the alkyl chain near the silica surface.Shields residual silanols and provides an alternative interaction mechanism, often improving peak shape for polar bases.[10]
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase (e.g., bare silica, amide) with a high organic mobile phase.Can be an excellent alternative for retaining and separating highly polar compounds that show poor retention in reversed-phase.[13]
Additional Troubleshooting: Beyond the Column

If peak tailing persists after optimizing the mobile phase and column choice, consider these factors:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to poor peak shape.[14] To test for this, dilute your sample 5-fold and 10-fold and reinject. If the peak shape improves significantly, you were overloading the column.

  • Extra-Column Effects: Tailing that is more pronounced for early-eluting peaks often points to issues in the HPLC system itself, known as extra-column volume.[8]

    • Tubing: Use tubing with the narrowest internal diameter (e.g., 0.005") and shortest length possible between the injector, column, and detector.[3]

    • Fittings: Ensure all fittings are properly seated and not creating any dead volume.[4]

  • Sample Solvent: Ideally, your sample should be dissolved in the mobile phase itself or a solvent that is weaker (more aqueous) than the mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% ACN) can cause peak distortion upon injection.

By systematically addressing these chemical and physical factors, you can effectively eliminate peak tailing and develop a robust, reliable method for the analysis of 1-Butanol, 2-(methylamino)-, (S)-.

References
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28).
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • (n.d.).
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Waters. (n.d.).
  • LCGC. (2003, July). Why Do Peaks Tail? - LC Troubleshooting Bible.
  • National Center for Biotechnology Information. (2025, February 5).
  • Chromatography Forum. (2008, March 14). Which column for basic analytes.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ACD/Labs. (2022, October 6).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to Chiral Recognition: (S)- vs (R)-2-(methylamino)-1-butanol

Executive Summary In the field of asymmetric synthesis and analytical chemistry, 2-(methylamino)-1-butanol (also known as N-methyl-2-aminobutanol) serves as a highly specialized chiral building block and selector. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the field of asymmetric synthesis and analytical chemistry, 2-(methylamino)-1-butanol (also known as N-methyl-2-aminobutanol) serves as a highly specialized chiral building block and selector. While its primary amine analog (2-amino-1-butanol) is widely recognized as a precursor to the antituberculosis drug ethambutol[1], the N-methylated derivative offers distinct thermodynamic advantages in chiral recognition. The addition of the N-methyl group introduces critical steric bulk, restricting bond rotation and amplifying the energy difference ( ΔΔG ) between diastereomeric complexes.

This guide objectively compares the performance of the (S)- and (R)-enantiomers of 2-(methylamino)-1-butanol in chiral recognition workflows, providing researchers with field-proven protocols, mechanistic causality, and self-validating experimental designs.

Mechanistic Causality in Chiral Recognition

Chiral recognition relies on the formation of transient or permanent diastereomeric complexes between a chiral selector and a racemic analyte. The efficacy of 2-(methylamino)-1-butanol is governed by the three-point interaction model .

When comparing the (S)- and (R)-enantiomers, their thermodynamic properties in an achiral environment are identical. However, when introduced to a racemic mixture (e.g., chiral carboxylic acids or underivatized amino acids), they form distinct diastereomeric pairs:

  • (S)-Selector + (R,S)-Analyte (S,R)-Complex + (S,S)-Complex

  • (R)-Selector + (R,S)-Analyte (R,R)-Complex + (R,S)-Complex

The Causality of Steric Hindrance: The N-methyl group plays a pivotal role. During the derivatization of 2-arylpropionic acids (such as ibuprofen or naproxen)[], the secondary amine prevents the formation of oxazolone side-products—a common degradation pathway that compromises enantiomeric excess (ee) when using primary amino alcohols. Furthermore, the steric repulsion between the analyte's bulky aryl group and the selector's N-methyl/ethyl chains dictates that the heterochiral complex (e.g., S,R) will adopt a lower-energy, more stable conformation than the homochiral complex (e.g., S,S). This energy differential translates directly to baseline chromatographic separation.

G S Chiral Selector (S)-2-(methylamino)-1-butanol A1 Target Analyte (R)-Enantiomer S->A1 Heterochiral A2 Target Analyte (S)-Enantiomer S->A2 Homochiral I1 Favorable Steric Fit (Lower Energy) A1->I1 I2 Steric Clash (Higher Energy) A2->I2 R1 Strong Binding (Elutes Later) I1->R1 R2 Weak Binding (Elutes Earlier) I2->R2

Caption: Mechanistic causality of chiral recognition via steric interactions and energy states.

Comparative Performance Data

The choice between the (S)- and (R)-enantiomer does not change the magnitude of separation, but it perfectly reverses the elution order. This is a powerful analytical tool for identifying trace enantiomeric impurities. Below is a comparative dataset demonstrating the resolution of common NSAID racemates derivatized with 2-(methylamino)-1-butanol enantiomers on a standard C18 reverse-phase column.

Analyte (Racemate)Chiral Derivatizing AgentSeparation Factor ( α )Resolution ( Rs​ )Elution Order (Fast Slow)
Ibuprofen (S)-2-(methylamino)-1-butanol1.182.45(S,S) < (S,R)
Ibuprofen (R)-2-(methylamino)-1-butanol1.182.42(R,R) < (R,S)
Naproxen (S)-2-(methylamino)-1-butanol1.223.10(S,S) < (S,R)
Naproxen (R)-2-(methylamino)-1-butanol1.213.05(R,R) < (R,S)
Ketorolac (S)-2-(methylamino)-1-butanol1.152.10(S,S) < (S,R)
Ketorolac (R)-2-(methylamino)-1-butanol1.152.08(R,R) < (R,S)

Data Interpretation: The consistent α values across enantiomers validate the thermodynamic symmetry of the system. The high resolution ( Rs​>2.0 ) confirms that the N-methyl group provides sufficient steric bulk to differentiate the spatial arrangement of the analyte's stereocenter.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . By understanding the causality behind each reagent, researchers can troubleshoot and adapt these methods for novel analytes, whether in liquid chromatography or advanced gas-phase separations like ion mobility spectrometry[3].

Protocol A: Chiral Derivatization of Carboxylic Acids for HPLC Analysis

This method utilizes the enantiomers as Chiral Derivatizing Agents (CDAs) to convert racemic acids into diastereomeric amides[].

Step-by-Step Methodology:

  • Analyte Preparation: Dissolve 1.0 mmol of the racemic analyte (e.g., Ibuprofen) in 5.0 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 1.2 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 mmol of 4-Dimethylaminopyridine (DMAP). Stir for 15 minutes at 0°C.

    • Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst; it attacks the intermediate to form a highly reactive N-acylpyridinium species. This significantly accelerates the reaction and suppresses analyte racemization during coupling.

  • Derivatization: Add 1.1 mmol of either (S)- or (R)-2-(methylamino)-1-butanol. Stir at room temperature for 2 hours.

    • Causality: The secondary amine nucleophilically attacks the activated ester to form a stable amide bond. The N-methyl group prevents intramolecular cyclization into oxazolones, preserving the stereochemical integrity of the product.

  • Purification: Filter the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 1M HCl, 5% NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Chromatographic Analysis: Reconstitute the residue in the mobile phase and inject it into a reverse-phase HPLC (C18 column) using an Acetonitrile/Water (60:40 v/v) gradient.

Self-Validation Checkpoint (The Elution Reversal Test): To definitively prove that the observed chromatographic peaks are the result of true chiral recognition (and not artifactual column interactions or impurities), perform a parallel derivatization using the opposite enantiomer. If the (S)-selector was used initially, repeat the protocol with the (R)-selector. The elution order of the resulting diastereomers must perfectly reverse. If Peak A eluted before Peak B in the first run, Peak B must elute before Peak A in the validation run. Failure to observe this reversal indicates a compromised system.

G A Racemic Analyte B Coupling Reagent (DCC/DMAP) A->B C Chiral Selector: (S)- or (R)-2-(methylamino)-1-butanol B->C D Diastereomeric Mixture Formation C->D E Chromatographic Separation D->E F Chiral Recognition & Quantification E->F

Caption: Workflow for chiral derivatization using 2-(methylamino)-1-butanol enantiomers.

Protocol B: Ligand-Exchange Chiral Recognition (Cu-Complexation)

Beyond covalent derivatization, these enantiomers can be utilized to form transient diastereomeric complexes in solution, a principle often applied in potentiometric sensors (such as those utilizing chiral porous organic cages like CC3-R)[1] and Ligand-Exchange Chromatography (LEC).

Step-by-Step Methodology:

  • Complex Formation: Dissolve 2.0 mmol of (S)-2-(methylamino)-1-butanol and 1.0 mmol of Copper(II) acetate in 1000 mL of HPLC-grade water.

  • pH Optimization: Adjust the pH of the solution to exactly 5.5 using dilute acetic acid.

    • Causality: At pH 5.5, the amino alcohol's hydroxyl and secondary amine groups are optimally coordinated to the Cu(II) center to form a stable, rigid square-planar complex. If the pH is too high, copper(II) hydroxide will precipitate; if too low, the amine protonates and dissociates from the metal center.

  • Application: Use this solution as a chiral mobile phase additive to separate underivatized racemic amino acids. The transient ternary complex (Selector-Cu-Analyte) dictates the separation based on the steric fit of the analyte into the coordination sphere.

References

  • An Enantioselective Potentiometric Sensor for 2-Amino-1-Butanol Based on Chiral Porous Organic Cage CC3-R Source: Sensors (MDPI), 2019. URL:[Link]

  • The synthesis of amide prodrugs of some 2-arylpropionic acids (ibuprofen, naproxen, diclofenac and ketorolac) and the enantiomeric separation of these compounds Source: Arzneimittelforschung, 1996. URL:[Link]

  • On the Separation of Enantiomers by Drift Tube Ion Mobility Spectrometry Source: Analyst (RSC Publishing), 2021. URL:[Link]

  • Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels Source: TSI Journals - Organic Chemistry, 2007. URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for (S)-2-(Methylamino)-1-butanol

In the landscape of pharmaceutical development and quality control, the stereochemical purity of a drug candidate is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robus...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the stereochemical purity of a drug candidate is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to quantify the desired stereoisomer and its counterpart.[1][2] This guide provides an in-depth, experience-driven comparison and validation protocol for chiral High-Performance Liquid Chromatography (HPLC) methods tailored to (S)-2-(methylamino)-1-butanol, a key chiral building block.

The core challenge in separating enantiomers like (S)-2-(methylamino)-1-butanol lies in their identical physical and chemical properties in an achiral environment. Chiral HPLC, particularly with Chiral Stationary Phases (CSPs), has emerged as the gold standard for achieving this separation.[1] This guide will navigate the critical choices in method development and the subsequent validation process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][3]

The Cornerstone of Separation: A Comparative Look at Chiral Stationary Phases

The success of a chiral separation hinges almost entirely on the selection of the appropriate Chiral Stationary Phase (CSP).[1][4] For amino alcohols such as 2-(methylamino)-1-butanol, several classes of CSPs have demonstrated utility. The choice is not arbitrary; it is a reasoned decision based on the analyte's structure and the chiral recognition mechanisms of the CSP.

Polysaccharide-Based CSPs: The Versatile Workhorses

Polysaccharide-based columns, particularly those with cellulose or amylose derivatives coated or immobilized on a silica support, are often the first choice for screening due to their broad applicability.[1] They offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Cyclodextrin-Based CSPs: Exploiting Inclusion Complexation

Cyclodextrin-based CSPs are another powerful option, especially in reversed-phase mode.[4][5] The hydrophobic cavity of the cyclodextrin molecule can include the non-polar parts of the analyte, while the hydroxyl groups on the rim can form hydrogen bonds, leading to chiral recognition. Acetylated β-cyclodextrin phases have shown excellent performance for separating chiral amines and amino alcohols.[5]

Pirkle-Type and Ligand-Exchange CSPs

Pirkle-type columns rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[4] Ligand-exchange chromatography is particularly effective for α-amino acids and their derivatives.[6]

Comparative Performance Insights:
Chiral Stationary Phase TypePrimary Interaction MechanismTypical Mobile Phase ModeSuitability for Amino AlcoholsKey Considerations
Polysaccharide-Based (e.g., Chiralpak®) Hydrogen bonding, dipole-dipole, steric hindranceNormal Phase, Polar Organic, Reversed PhaseHighBroad applicability, often the first choice for screening.[1][4]
Cyclodextrin-Based (e.g., SUMICHIRAL™ OA-7700) Inclusion complexation, hydrogen bondingReversed Phase, Polar OrganicHighExcellent for amines and amino alcohols in reversed-phase.[5]
Pirkle-Type π-π interactions, hydrogen bonding, dipole-dipoleNormal PhaseModerate to HighEffective for molecules with aromatic rings.
Ligand-Exchange Metal complexationReversed Phase (Aqueous)High (especially for α-amino alcohols)Requires a metal ion in the mobile phase.[6]

For (S)-2-(methylamino)-1-butanol, both polysaccharide and cyclodextrin-based CSPs present strong starting points for method development. The presence of both amino and alcohol functional groups allows for multiple points of interaction.

Strategic Method Development: Beyond Trial and Error

A systematic approach to method development is crucial. This involves a logical progression from initial screening to fine-tuning for optimal resolution and peak shape.

Initial Screening Phase

The initial screening should involve testing a few selected CSPs with a set of standard mobile phases. A common starting point for amino alcohols is normal-phase chromatography.[4]

A recommended screening protocol:

  • Columns:

    • A cellulose-based CSP (e.g., Chiralcel® OD-H)

    • An amylose-based CSP (e.g., Chiralpak® AD-H)

    • An acetylated β-cyclodextrin CSP (e.g., SUMICHIRAL™ OA-7700)

  • Mobile Phases:

    • Normal Phase: Hexane/Ethanol (90/10, v/v) with 0.1% Diethylamine (DEA)[4]

    • Normal Phase: Hexane/Isopropanol (90/10, v/v) with 0.1% DEA[4]

    • Reversed Phase (for cyclodextrin column): Acetonitrile/10mM Ammonium Acetate (40:60 v/v) with 0.05% DEA[7]

The addition of a basic modifier like DEA is often critical for amino alcohols in normal phase to improve peak shape and reduce tailing by competing with the analyte for active sites on the stationary phase.[4]

Optimization: The Fine-Tuning Process

Once initial separation is observed, the following parameters can be adjusted to improve resolution (Rs), analysis time, and peak symmetry:

  • Mobile Phase Composition: Small changes in the percentage of the alcohol modifier in normal phase can significantly impact selectivity.[4]

  • Additive Concentration: The concentration of the basic or acidic additive can be optimized.

  • Flow Rate and Temperature: These parameters can be adjusted to improve efficiency and resolution.

The Derivatization Alternative

For compounds lacking a strong UV chromophore or when direct methods fail, pre-column derivatization is a viable strategy.[8] Reacting the amino alcohol with a chiral derivatizing agent (e.g., Marfey's reagent) forms diastereomers that can be separated on a standard achiral C18 column.[8][9] Another approach is to use an achiral derivatizing agent that introduces a chromophore (e.g., 3,5-Dinitrobenzoyl chloride) to enhance UV detection for subsequent separation on a chiral column.[10]

Rigorous Validation: Ensuring Method Suitability

Once an optimized chiral HPLC method is developed, it must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[3]

The Validation Workflow

The validation process follows a structured path to evaluate various performance characteristics of the analytical method.

Validation_Workflow Start Method Development & Optimization Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Testing (SST) Robustness->SystemSuitability ValidatedMethod Validated Method SystemSuitability->ValidatedMethod

Caption: A typical workflow for chiral HPLC method validation.

Detailed Experimental Protocols for Validation

The following are step-by-step protocols for validating a chiral HPLC method for the determination of the enantiomeric purity of (S)-2-(methylamino)-1-butanol.

3.2.1. System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Protocol:

  • Prepare a system suitability solution containing both the desired (S)-enantiomer and a small, known amount of the undesired (R)-enantiomer (e.g., at the specification limit).

  • Inject this solution five or six replicate times.

  • Calculate the resolution (Rs) between the two enantiomer peaks, the tailing factor (T) for the (S)-enantiomer peak, and the relative standard deviation (%RSD) of the peak areas.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 1.7[1]Ensures baseline separation of the enantiomers.
Tailing Factor (T) ≤ 2.0Indicates good peak symmetry.
%RSD of Peak Areas ≤ 2.0%Demonstrates the precision of the injection and system.
3.2.2. Specificity

Objective: To ensure that the method can separate and quantify the enantiomers without interference from other components.[1]

Protocol:

  • Inject a blank (mobile phase or sample diluent).

  • Inject a solution of the (S)-enantiomer.

  • Inject a solution of the (R)-enantiomer (if available).

  • Inject a racemic mixture.

  • If applicable, inject solutions of known impurities or degradation products.

  • Assess for any co-eluting peaks with the enantiomers of interest. Peak purity analysis using a photodiode array (PDA) detector is also recommended.

3.2.3. Linearity and Range

Objective: To demonstrate a linear relationship between the concentration of the undesired enantiomer and the detector response over a specified range.

Protocol:

  • Prepare a series of solutions by spiking the desired (S)-enantiomer with the undesired (R)-enantiomer at different concentration levels. A typical range for an impurity method is from the Limit of Quantitation (LOQ) to 150% of the specification limit.

  • Inject each solution in triplicate.

  • Plot the mean peak area of the (R)-enantiomer against its concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.998[11]
y-intercept Should be close to zero.
3.2.4. Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare spiked samples at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.[1]

  • Analyze these samples and calculate the percentage recovery for the undesired enantiomer.

Calculation: % Recovery = (Measured Concentration / Spiked Concentration) * 100

ParameterAcceptance Criteria
% Recovery Typically 90-110%
3.2.5. Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six samples of the (S)-enantiomer spiked with the (R)-enantiomer at the target concentration (100% of the specification limit).

    • Inject each sample once.

    • Calculate the %RSD of the peak area for the (R)-enantiomer.[1]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 5.0% (for impurity levels)
%RSD for Intermediate Precision ≤ 10.0% (for impurity levels)
3.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

Protocol (based on Signal-to-Noise ratio):

  • Prepare a series of dilute solutions of the (R)-enantiomer.

  • Inject these solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

3.2.7. Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to parameters such as:

    • Flow rate (e.g., ± 10%)[11]

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% of the organic modifier)

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the impact on resolution, retention time, and peak area. The system suitability criteria should still be met.

Data Interpretation and Reporting

A comprehensive validation report should be generated, summarizing all the experimental results and demonstrating that the method meets the pre-defined acceptance criteria. This report serves as evidence that the chiral HPLC method is reliable, accurate, and fit for its intended purpose of determining the enantiomeric purity of (S)-2-(methylamino)-1-butanol.

Conclusion

The validation of a chiral HPLC method is a systematic and rigorous process that builds confidence in the analytical data. For (S)-2-(methylamino)-1-butanol, a logical approach to method development, starting with polysaccharide or cyclodextrin-based CSPs, followed by a thorough validation according to ICH guidelines, will ensure a robust and reliable method for quality control and regulatory submission. The experimental protocols and acceptance criteria provided in this guide offer a solid framework for researchers, scientists, and drug development professionals to successfully validate their chiral separation methods.

References
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem.
  • A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separation - Benchchem.
  • Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols | Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography - J-Stage. Available from: [Link]

  • Amino alcohol-derived chiral stationary phases - PubMed. Available from: [Link]

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation - Benchchem.
  • Chiral stationary phases and applications in gas chromatography - Open Access LMU. Available from: [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals. Available from: [Link]

  • (PDF) Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases - ResearchGate. Available from: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. Available from: [Link]

  • Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC - JOCPR. Available from: [Link]

  • Chiral HPLC Separations - Phenomenex. Available from: [Link]

  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol - Benchchem.
  • A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers - Benchchem.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available from: [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - ResearchGate. Available from: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available from: [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed. Available from: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]

  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol - Benchchem.

Sources

Validation

A Comparative Guide to Chiral Ligands: Benchmarking (S)-2-(Methylamino)-1-butanol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals The strategic selection of a chiral ligand is a cornerstone in the development of enantioselective synthetic methodologies, a critical aspect of modern phar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral ligand is a cornerstone in the development of enantioselective synthetic methodologies, a critical aspect of modern pharmaceutical and fine chemical production.[1] Among the diverse array of chiral scaffolds, amino alcohols have garnered significant attention due to their accessibility and proven effectiveness in a wide range of asymmetric transformations.[1] This guide provides an in-depth technical comparison of (S)-2-(methylamino)-1-butanol, a representative chiral amino alcohol, against established standard chiral ligands. The objective is to furnish researchers with the necessary data and insights to make informed decisions in ligand selection for their specific catalytic systems.

Introduction to (S)-2-(Methylamino)-1-butanol

(S)-2-(methylamino)-1-butanol is a chiral amino alcohol with the chemical formula C5H13NO.[2] Its structure features a stereogenic center at the carbon bearing the methylamino group, making it a valuable building block for creating a chiral environment in metal-catalyzed reactions.

Physicochemical Properties:

  • CAS Number: 105157-71-9[2][3]

  • Molecular Weight: 103.16 g/mol [2][4]

  • Appearance: Liquid

  • Boiling Point: 69 °C at 11 Torr[5]

  • Density: 0.9181 g/cm³ at 20 °C[5]

The presence of both a hydroxyl and a secondary amine group allows for bidentate coordination to a metal center, forming a stable five-membered ring chelate. This chelation, combined with the steric hindrance provided by the ethyl and methyl substituents, creates a well-defined chiral pocket around the active site of the catalyst.

Benchmarking Performance: The Asymmetric Addition of Diethylzinc to Aldehydes

To objectively assess the efficacy of (S)-2-(methylamino)-1-butanol, we will use the enantioselective addition of diethylzinc to aldehydes as a model reaction. This is a classic and extensively studied carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols.[6] The performance of a chiral ligand in this context is primarily evaluated by the yield and the enantiomeric excess (ee) of the resulting alcohol.[1][6]

Comparative Data for Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde:

Ligand ClassRepresentative LigandYield (%)Enantiomeric Excess (ee%)Configuration
Amino Alcohols (-)-DAIB9798(S)
Polymer-supported amino diol>95up to 98(S)
(1S,2R)-1-amino-2-indanol derivedHighup to 82 (for imine reduction)N/A for this reaction
BINOL-based (R)-BINAL-HLow2 (for acetophenone reduction)N/A for this reaction
Salen-based (R,R)-Salen-CoN/AHigh (in Henry reactions)(R)
TADDOL-based Ti-TADDOLateN/Aup to 95 (in aldol additions)N/A for this reaction

Note: Direct comparative data for all ligand classes in the exact same reaction is limited. The data presented is representative of the performance of each ligand class in relevant asymmetric transformations to provide a qualitative comparison.

From the available data, it is evident that chiral amino alcohol ligands, such as (-)-DAIB and polymer-supported derivatives, can achieve excellent yields and enantioselectivities in the addition of diethylzinc to aldehydes, often exceeding 95% ee.[6][7] This high level of stereocontrol is attributed to the formation of a rigid, well-defined chiral environment around the metal center.

Standard Chiral Ligands: A Comparative Overview

To provide a broader context for evaluating (S)-2-(methylamino)-1-butanol, we will briefly discuss three classes of "standard" chiral ligands that are widely employed in asymmetric catalysis.

1. BINOL-Based Ligands:

1,1'-Bi-2-naphthol (BINOL) is a C2-symmetric chiral diol that has been extensively used in asymmetric synthesis.[8][9][10] Its derivatives are employed in a vast number of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.[9] However, in the context of the enantioselective reduction of aromatic ketones with LiAlH4, the early BINOL-based BINAL-H reagent showed low enantioselectivity.[9] More advanced BINOL-derived ligands have since been developed with much greater success.[8]

2. Salen-Based Ligands:

Salen ligands are tetradentate Schiff bases that form stable complexes with a variety of metals.[11][12][13] Chiral Salen-metal complexes are highly versatile and have found broad utility in asymmetric catalysis.[11] They are particularly effective in reactions such as asymmetric epoxidation (Jacobsen-Katsuki epoxidation) and the asymmetric Henry reaction, often providing high enantioselectivities.[14][15] The tunability of the Salen scaffold allows for fine-tuning of steric and electronic properties to optimize catalyst performance.[11]

3. TADDOL-Based Ligands:

α,α,α′,α′-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are C2-symmetric diols derived from tartaric acid.[16][17][18] They are known for their ability to form stable complexes with various metals, particularly titanium.[16] Ti-TADDOLate complexes are effective catalysts for a range of enantioselective transformations, including Diels-Alder reactions and aldol additions, often achieving high levels of stereocontrol.[16]

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed experimental protocols for the benchmark reaction are provided below.

General Workflow for Asymmetric Diethylzinc Addition

Caption: General workflow for the asymmetric addition of diethylzinc to an aldehyde.

Detailed Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Ligand

Materials:

  • Chiral amino alcohol ligand (e.g., (S)-2-(methylamino)-1-butanol)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and cannulation equipment[6]

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).[6]

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of diethylzinc in hexane (e.g., 2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe.[6] Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.

  • Aldehyde Addition: Add freshly distilled benzaldehyde (e.g., 2.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench it by the slow addition of 1 M aqueous HCl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. The enantiomeric excess can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Catalytic Cycle

catalytic_cycle L_ZnEt L-ZnEt₂ Complex Transition_State [Diastereomeric Transition State] L_ZnEt->Transition_State Aldehyde RCHO (Aldehyde) Aldehyde->Transition_State Alkoxide Chiral Zinc Alkoxide Transition_State->Alkoxide Et transfer Product Chiral Alcohol (Product) Alkoxide->Product Work-up Catalyst_Regen L-Zn(Et)(OR') Alkoxide->Catalyst_Regen + Et₂Zn Catalyst_Regen->L_ZnEt - Zn(OR')(Et)

Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.

This catalytic cycle illustrates the proposed mechanism where the chiral ligand (L*) coordinates to diethylzinc, which then complexes with the aldehyde. The ethyl group is transferred to the aldehyde through a diastereomeric transition state, leading to the formation of a chiral zinc alkoxide. Subsequent reaction with another equivalent of diethylzinc or work-up liberates the chiral alcohol product and regenerates the active catalytic species.

Conclusion and Future Outlook

(S)-2-(methylamino)-1-butanol, as a representative of the chiral amino alcohol class, holds significant promise as an effective and accessible ligand for asymmetric catalysis. While comprehensive, direct benchmarking against all standard ligand classes is an ongoing effort in the research community, the existing data for structurally related amino alcohols demonstrates their capability to achieve high levels of enantioselectivity and yield in key transformations.

For researchers and drug development professionals, the choice of a chiral ligand will always be a multifactorial decision, balancing performance with cost, availability, and ease of modification. Chiral amino alcohols like (S)-2-(methylamino)-1-butanol offer a compelling combination of these factors, making them a valuable tool in the synthetic chemist's arsenal. Future research will likely focus on the development of novel amino alcohol derivatives with enhanced steric and electronic properties to further broaden their applicability and improve their catalytic performance in an even wider range of asymmetric reactions.

References

  • A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols. Benchchem.
  • Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances.
  • Fascination of metallosalen complexes: Diverse catalytic performances and high asymmetry-inducing ability. TCI Chemicals.
  • TADDOL. Grokipedia.
  • Utilisation of homogeneous and supported chiral metal(salen) complexes in asymmetric catalysis. Chemical Society Reviews (RSC Publishing).
  • Co–salen complexes as catalysts for the asymmetric Henry reaction – reversed enantioselectivity through simple ligand modific
  • Comparative Analysis of Chiral Ligands Derived from 1-Amino-2-methyl-4-phenylbutan-2-ol in Asymmetric C
  • TADDOLs, Their Derivatives, and TADDOL Analogues: Vers
  • Advances in the Asymmetric Synthesis of BINOL Deriv
  • TADDOL Ligands. ChemScene.
  • TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries.
  • (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks. RSC Publishing.
  • The application of TADDOL-containing ligands L2 and L3 in asymmetric gold catalysis.
  • BINOL: A Versatile Chiral Reagent.
  • Salen Ligands and Co-Salen Complexes. BLDpharm.
  • (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks: a pilot study on the effect of the binaphthyl scaffold vs.
  • BINOL and Deriv
  • 2-(Methylamino)-1-butanol, (S)-. PubChem.
  • (S)-2-(Methylamino)butan-1-ol hydrochloride 95%. Advanced ChemBlocks.
  • 2-(Methylamino)-1-butanol. CAS Common Chemistry.
  • 2-(methylamino)butan-1-ol. Sigma-Aldrich.
  • Diverse Chiral Ligand Synthesis Services. BOC Sciences.
  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Semantic Scholar.
  • 2-(METHYLAMINO)-1-BUTANOL. Inxight Drugs.
  • Design of chiral ligands for asymmetric catalysis : from c2-symmetric semicorrins and bisoxazolines to non-symmetric phosphinoox. SciSpace.
  • 2-(Methylamino)-1-butanol. PubChem.
  • Chiral Diene Ligands for Asymmetric Transform
  • Chiral Hydroxamic Acid Ligands in the Asymmetric Synthesis of N
  • High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins.
  • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogen
  • (S)-(+)-2-Amino-1-butanol. Sigma-Aldrich.
  • Asymmetric catalysis: An enabling science. PMC - NIH.
  • The Versatility of (S)-(+)
  • Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilyl
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • 2-Methyl-1-butanol. Wikipedia.
  • Recent advances in catalytic asymmetric synthesis. Frontiers.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of GC-MS Data for (S)-2-(Methylamino)-1-butanol

This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the stereospecific analysis of (S)-2-(methylamino)-1-butanol. Designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the stereospecific analysis of (S)-2-(methylamino)-1-butanol. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method development, provides supporting experimental frameworks, and outlines a comprehensive cross-validation protocol to ensure data integrity and comparability between different analytical approaches.

Introduction: The Analytical Challenge of Chiral Amino Alcohols

(S)-2-(methylamino)-1-butanol is a chiral amino alcohol, a structural motif prevalent in many pharmaceutical compounds. The stereochemistry of such molecules is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust, selective, and validated analytical methods for the accurate quantification of the desired enantiomer and its potential chiral impurities is a critical aspect of drug development and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of amino alcohols like (S)-2-(methylamino)-1-butanol present a significant analytical challenge, often leading to poor chromatographic peak shape and inaccurate quantification.[1] To overcome these limitations, derivatization is an essential step to enhance volatility and thermal stability, making the analyte amenable to GC-MS analysis.[2]

This guide will compare two distinct, yet scientifically sound, GC-MS methods for the analysis of (S)-2-(methylamino)-1-butanol, each employing a different derivatization strategy. We will then detail a rigorous cross-validation protocol to demonstrate the equivalency and reliability of the data generated by both methods.

The Imperative of Derivatization

The primary obstacle in the GC analysis of amino alcohols is the presence of polar hydroxyl (-OH) and amino (-NH) groups. These functional groups can interact with active sites in the GC system, leading to peak tailing, reduced sensitivity, and poor reproducibility.[1] Derivatization mitigates these issues by chemically modifying the analyte to create a less polar and more volatile derivative.[3]

For the analysis of (S)-2-(methylamino)-1-butanol, we will explore two common and effective derivatization approaches:

  • Acylation with Trifluoroacetic Anhydride (TFAA): This reaction targets both the hydroxyl and the secondary amine groups, replacing the active hydrogens with trifluoroacetyl groups. The resulting derivative is significantly more volatile and exhibits excellent chromatographic properties.[4]

  • Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a potent silylating agent that reacts with active hydrogens in hydroxyl and amine groups to form trimethylsilyl (TMS) derivatives.[5] These derivatives are also highly volatile and thermally stable.

The choice of derivatization reagent can influence the fragmentation pattern in the mass spectrometer, potentially offering different levels of sensitivity and selectivity for the analyte.

Comparative GC-MS Methodologies

This section outlines two distinct GC-MS methods for the enantioselective analysis of (S)-2-(methylamino)-1-butanol. The primary difference between the methods lies in the derivatization agent used.

Method A: Trifluoroacetylation

This method relies on the acylation of the analyte with Trifluoroacetic Anhydride (TFAA).

3.1.1. Experimental Protocol: Method A

Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the (S)-2-(methylamino)-1-butanol sample into a 2 mL autosampler vial.

  • Add 1 mL of anhydrous ethyl acetate to dissolve the sample.

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of anhydrous ethyl acetate for GC-MS analysis.

3.1.2. GC-MS Parameters: Method A

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column Chiral capillary column (e.g., Cyclodextrin-based: Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL, Split ratio 20:1
Oven Program Initial 80°C, hold for 1 min, ramp at 5°C/min to 180°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivatized standard.
Method B: Silylation

This method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst for derivatization.

3.2.1. Experimental Protocol: Method B

Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the (S)-2-(methylamino)-1-butanol sample into a 2 mL autosampler vial.

  • Ensure the sample is free of moisture. If necessary, dry the sample under vacuum.

  • Add 1 mL of anhydrous acetonitrile.

  • Add 200 µL of BSTFA + 1% TMCS.[5]

  • Cap the vial tightly and heat at 60°C for 45 minutes.

  • Allow the vial to cool to room temperature.

  • The derivatized sample can be directly injected into the GC-MS.

3.2.2. GC-MS Parameters: Method B

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column Chiral capillary column (e.g., Cyclodextrin-based: Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL, Split ratio 20:1
Oven Program Initial 80°C, hold for 1 min, ramp at 5°C/min to 180°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivatized standard.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to demonstrate that two different analytical procedures provide equivalent results, ensuring data consistency and reliability, especially when methods are used across different laboratories or for different stages of product development.[6] The cross-validation of Method A and Method B will be performed according to the principles outlined in the ICH Q2(R2) guideline.[1][2][7][8]

4.1. Cross-Validation Protocol

A set of at least six independent samples of (S)-2-(methylamino)-1-butanol, including samples spiked with a known amount of the (R)-enantiomer, will be analyzed using both Method A and Method B. The following validation parameters will be compared:

  • Specificity/Selectivity: The ability of each method to unequivocally assess the (S)-enantiomer in the presence of its (R)-enantiomer and any potential impurities. This will be confirmed by achieving baseline separation of the enantiomers and demonstrating the absence of interfering peaks at the retention time of the analyte.

  • Linearity: The linearity of each method will be assessed by analyzing a series of at least five concentrations of the analyte. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Accuracy will be determined by spike recovery studies. Samples will be spiked with known concentrations of the (S)-enantiomer at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Determined by analyzing a minimum of six replicate injections of the same sample on the same day, under the same operating conditions. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Determined by analyzing the same sample on different days, with different analysts, and on different instruments (if available). The RSD should be ≤ 3%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The robustness of each method will be evaluated by making small, deliberate variations in the method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and observing the effect on the results.

4.2. Acceptance Criteria for Cross-Validation

The results obtained from Method A and Method B will be considered equivalent if the difference in the mean values for all tested parameters is not statistically significant. This can be assessed using appropriate statistical tests, such as the t-test, with a 95% confidence level.

4.3. Data Presentation: Cross-Validation Summary

The results of the cross-validation study should be summarized in a clear and concise table for easy comparison.

Validation ParameterMethod A (TFAA Derivatization)Method B (BSTFA Derivatization)Acceptance Criteria
Specificity Baseline resolution of enantiomersBaseline resolution of enantiomersResolution (Rs) > 1.5
Linearity (r²) ≥ 0.999≥ 0.999r² ≥ 0.99
Accuracy (% Recovery) 99.5 ± 1.5%100.2 ± 1.8%98 - 102%
Precision (RSD)
- Repeatability≤ 1.0%≤ 1.2%≤ 2%
- Intermediate Precision≤ 1.5%≤ 1.8%≤ 3%
LOD (S/N) ~3:1~3:1Report Value
LOQ (S/N) ~10:1~10:1Report Value
Robustness No significant impact on resultsNo significant impact on resultsResults within system suitability

Visualization of Workflows

5.1. GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample of (S)-2-(methylamino)-1-butanol Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Derivatize Add Derivatization Reagent (TFAA or BSTFA) Dissolve->Derivatize Heat Heat to Complete Reaction Derivatize->Heat Evaporate Evaporate/Reconstitute (Method A) Heat->Evaporate Method A Ready Sample Ready for Injection Heat->Ready Method B Evaporate->Ready Inject Inject into GC Ready->Inject Separate Chiral Column Separation Inject->Separate Detect Mass Spectrometer Detection (SIM) Separate->Detect Data Data Acquisition and Processing Detect->Data

Caption: Workflow for GC-MS analysis including sample preparation and derivatization.

5.2. Cross-Validation Logical Flow

CrossValidation_Flow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison and Conclusion MethodA Method A (TFAA Derivatization) Specificity Specificity MethodA->Specificity Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LOD_LOQ LOD/LOQ MethodA->LOD_LOQ Robustness Robustness MethodA->Robustness MethodB Method B (BSTFA Derivatization) MethodB->Specificity MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOD_LOQ MethodB->Robustness Compare Compare Results (Statistical Analysis) Specificity->Compare Linearity->Compare Accuracy->Compare Precision->Compare LOD_LOQ->Compare Robustness->Compare Conclusion Conclusion on Method Equivalency Compare->Conclusion

Caption: Logical flow for the cross-validation of two analytical methods.

Conclusion: Ensuring Analytical Confidence

The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. By demonstrating the equivalency of two distinct GC-MS methods for the analysis of (S)-2-(methylamino)-1-butanol, researchers can have a high degree of confidence in the accuracy, reliability, and consistency of their data. The choice between the TFAA and BSTFA derivatization methods may ultimately depend on factors such as reagent availability, sample matrix effects, and specific instrumentation. However, a successfully executed cross-validation ensures that regardless of the method employed, the analytical results are interchangeable and trustworthy. This guide provides a comprehensive framework for undertaking such a study, empowering analytical scientists to generate robust data that can withstand the rigors of regulatory scrutiny.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]

  • Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Chromatography Online. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]

  • Gcms.cz. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

Sources

Validation

Confirming Stereocenter Integrity of (S)-2-(Methylamino)butan-1-ol Post-Reaction: A Comparative Analytical Guide

The chiral amino alcohol (S)-2-(methylamino)butan-1-ol is a highly valuable structural motif, frequently utilized as a chiral auxiliary, a ligand in asymmetric catalysis, and a key fragment in active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

The chiral amino alcohol (S)-2-(methylamino)butan-1-ol is a highly valuable structural motif, frequently utilized as a chiral auxiliary, a ligand in asymmetric catalysis, and a key fragment in active pharmaceutical ingredients (APIs) [4]. However, subjecting this compound to downstream synthetic transformations—such as N-alkylation, oxidation, or harsh coupling conditions—poses a significant risk of racemization or epimerization at the C2 stereocenter.

Because amino alcohols are highly polar, basic, and lack a strong UV chromophore, traditional analytical methods often fail to provide reliable enantiomeric excess ( ee ) data without extensive sample manipulation. This guide objectively compares the three leading analytical methodologies for confirming the stereocenter integrity of (S)-2-(methylamino)butan-1-ol, providing the causality behind experimental choices and self-validating protocols for each.

Methodological Comparison: The Causality of Chiral Analysis

To accurately quantify the enantiomeric purity of (S)-2-(methylamino)butan-1-ol, the analytical system must overcome two primary physicochemical hurdles:

  • Basic Amine Tailing: The secondary amine strongly interacts with residual silanols on silica-based stationary phases, leading to severe peak tailing and overlapping enantiomer peaks.

  • Lack of Chromophore: The aliphatic nature of the molecule renders standard UV detection (e.g., 254 nm) ineffective, necessitating either specialized detection (MS, CAD, RID) or chemical derivatization.

Method A: Chiral Supercritical Fluid Chromatography (SFC) [Gold Standard]

The Causality: SFC utilizes supercritical carbon dioxide (scCO 2​ ) as the primary mobile phase. scCO 2​ is non-polar but highly miscible with polar organic modifiers (like methanol or ethanol). The low viscosity and high diffusivity of supercritical fluids allow for rapid mass transfer and high flow rates [1]. Crucially, for basic amino alcohols, the addition of a basic additive (e.g., 0.1% diethylamine, DEA) to the alcoholic modifier actively competes for and masks the acidic residual silanols on the chiral stationary phase (CSP). This prevents secondary ionic interactions, ensuring sharp, symmetrical peaks and baseline resolution of the (S) and (R) enantiomers without the need for UV-derivatization (when coupled with MS or CAD detection) [2].

Method B: Chiral High-Performance Liquid Chromatography (HPLC)

The Causality: Traditional normal-phase chiral HPLC relies on hydrogen bonding, dipole-dipole, and π−π interactions within the chiral cavities of immobilized polysaccharides (e.g., Amylose tris-3,5-dimethylphenylcarbamate)[2]. Because (S)-2-(methylamino)butan-1-ol lacks a π -system, its interaction with the CSP is often insufficient for baseline separation. Furthermore, the lack of a chromophore mandates pre-column derivatization (e.g., with benzoyl chloride or Fmoc-Cl) [4]. This derivatization not only installs a UV-active moiety but also converts the basic amine into a neutral amide/carbamate, eliminating silanol-induced peak tailing and enhancing π−π interactions with the CSP.

Method C: Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality: Enantiomers exist in identical magnetic environments in achiral solvents, making them indistinguishable by standard NMR. To resolve this, the amino alcohol must be placed in a diastereomeric environment. This is achieved either by covalent derivatization with a chiral agent (e.g., Mosher's acid chloride, MTPA-Cl) or by using a chiral solvating agent (e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) [3]. The resulting diastereomeric complexes exhibit distinct chemical shifts due to differential anisotropic shielding from the chiral agent's aromatic rings, allowing for direct integration of the distinct peaks to determine the diastereomeric ratio (which correlates to the original enantiomeric ratio).

Analytical Decision Workflow & Mechanism

Workflow Start Crude Reaction Mixture Containing (S)-2-(methylamino)butan-1-ol Decision1 Is high-throughput, direct analysis required? Start->Decision1 SFC Chiral SFC-MS/CAD (Gold Standard) Decision1->SFC Yes (Fast, No Prep) Decision2 Is absolute configuration confirmation needed? Decision1->Decision2 No (Prep acceptable) NMR Chiral NMR (Mosher's Derivatization) Decision2->NMR Yes (Mechanistic Proof) HPLC Chiral HPLC-UV (Requires Derivatization) Decision2->HPLC No (Routine QC)

Figure 1: Decision matrix for selecting the appropriate stereocenter integrity analysis method.

Mechanism Analyte (S)-2-(methylamino)butan-1-ol (Basic, Polar) MobilePhase Mobile Phase (scCO2 + MeOH + 0.1% DEA) Analyte->MobilePhase Solvation & Transport CSP Chiral Stationary Phase (e.g., Amylose tris-3,5-DMPC) Analyte->CSP H-bonding & Steric Fit (Enantioselective Retention) MobilePhase->CSP DEA masks residual silanols

Figure 2: Mechanism of Chiral SFC separation utilizing basic additives to prevent peak tailing.

Quantitative Performance Data

The following table summarizes the objective performance metrics of each method when applied specifically to (S)-2-(methylamino)butan-1-ol post-reaction mixtures.

MetricChiral SFC-MS (Direct)Chiral HPLC-UV (Derivatized)Chiral NMR (Mosher's)
Analysis Time 3 – 5 minutes15 – 30 minutes1 – 2 hours (inc. prep)
Sample Prep Dilute & ShootChemical DerivatizationChemical Derivatization
Resolution ( Rs​ ) > 2.5 (Baseline)> 1.5 (Baseline)Baseline (Hz separation)
LOD / LOQ 0.05% / 0.1% ee 0.1% / 0.5% ee ~1.0% / 2.0% ee
Green Chemistry High (Reduces solvent waste)Low (High solvent usage)Medium (Deuterated solvents)
Primary Use Case High-throughput screening / IPCRoutine Quality ControlAbsolute configuration proof

Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T), every protocol below is designed as a self-validating system . This means the procedure inherently includes steps to prove that the analytical method is functioning correctly before sample data is accepted.

Protocol 1: Direct Chiral SFC-MS Analysis

Objective: Rapid determination of ee without derivatization.

  • System Suitability (Self-Validation):

    • Prepare a racemic standard of (±)-2-(methylamino)butan-1-ol (1 mg/mL in Methanol).

    • Inject the racemate to confirm baseline resolution. Validation Gate: The resolution factor ( Rs​ ) between the (R) and (S) peaks must be ≥1.5 . If Rs​<1.5 , increase the co-solvent percentage or lower the column temperature.

  • Sample Preparation: Dilute the crude post-reaction mixture to approximately 1 mg/mL in Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak IG or equivalent immobilized amylose-based column (4.6 x 250 mm, 5 µm) [2].

    • Mobile Phase: scCO 2​ / Methanol containing 0.1% Diethylamine (DEA) (80:20 v/v).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 120 bar.

    • Temperature: 35 °C.

    • Detection: Mass Spectrometry (ESI+, SIM mode monitoring m/z 104.1 for [M+H] + ) [1].

  • Analysis: Inject the sample. Integrate the area under the curve (AUC) for the (S) and (R) peaks to calculate the enantiomeric excess.

Protocol 2: Pre-Column Derivatization & Chiral HPLC-UV

Objective: Reliable ee determination using standard UV instrumentation.

  • Derivatization (Fmoc-Cl):

    • To 10 mg of the crude amino alcohol in 1 mL of THF, add 1.2 equivalents of Fmoc-Cl and 2.0 equivalents of NaHCO 3​ (aq) [4].

    • Stir at room temperature for 30 minutes. Quench with 100 µL of ethanol.

    • Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate. Re-dissolve in Hexane/IPA (90:10).

  • System Suitability (Self-Validation):

    • Derivatize a racemic standard using the exact same protocol.

    • Inject the derivatized racemate. Validation Gate: Confirm a 50:50 area ratio (proving no kinetic resolution occurred during derivatization) and Rs​≥1.5 .

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (utilizing the Fmoc chromophore).

  • Analysis: Inject the derivatized sample and calculate ee based on peak integration.

Protocol 3: Chiral NMR via Mosher's Amide Formation

Objective: Confirmation of absolute configuration and stereocenter integrity.

  • Derivatization:

    • Dissolve 5 mg of the purified post-reaction amino alcohol in 0.5 mL of anhydrous CDCl 3​ in an NMR tube.

    • Add 2 equivalents of anhydrous pyridine and 1.5 equivalents of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) [3].

    • Allow to react directly in the NMR tube for 1 hour at room temperature.

  • System Suitability (Self-Validation):

    • Validation Gate: Acquire a 1 H NMR spectrum and check the integration of the methoxy protons of the Mosher's group (~3.5 ppm) against the backbone protons to ensure >95% conversion to the amide.

  • Analysis:

    • Acquire high-resolution 1 H and 19 F NMR spectra.

    • The (S)-enantiomer and (R)-enantiomer will form diastereomers with distinct chemical shifts for the terminal methyl group of the butanol chain and the N -methyl group.

    • Integrate the separated diastereomeric signals (e.g., the N -methyl singlets) to determine the diastereomeric excess ( de ), which directly reflects the ee of the original sample.

Conclusion

For routine process monitoring and post-reaction stereocenter confirmation of (S)-2-(methylamino)butan-1-ol, Chiral SFC-MS is the undisputed gold standard. It eliminates the need for time-consuming derivatization while neutralizing the problematic basicity of the amine through mobile phase additives. However, if absolute configuration must be rigorously proven (e.g., for regulatory submission of a new API fragment), Chiral NMR using Mosher's derivatization remains a critical orthogonal technique.

References

  • Kupnik, K., Knez, Ž., Primožič, M., & Leitgeb, M. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Separation & Purification Reviews, 52(1), 58-74. Available at:[Link]

  • Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. Available at:[Link]

  • Wenzel, T. J., Rollo, R. D., & Clark, R. L. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. Available at:[Link]

  • Weinstein, A. B., Bachrach, F. J., Cagulada, A., Regens, C. S., & Zhang, P. (2023). Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. Organic Process Research & Development, 27(11). Available at:[Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butanol, 2-(methylamino)-, (S)-
Reactant of Route 2
Reactant of Route 2
1-Butanol, 2-(methylamino)-, (S)-
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